molecular formula C12H13FO5 B1401496 Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate CAS No. 796851-83-7

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Cat. No.: B1401496
CAS No.: 796851-83-7
M. Wt: 256.23 g/mol
InChI Key: GSSFXCNSCJXCFR-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is a useful research compound. Its molecular formula is C12H13FO5 and its molecular weight is 256.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO5/c1-3-17-11(14)7-18-10-5-4-8(13)6-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSFXCNSCJXCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60823752
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796851-83-7
Record name Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural elucidation and analytical characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.

Executive Summary

This guide details the structural validation of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (C₁₂H₁₃FO₅ ; MW: 256.23 g/mol ). This compound represents a class of fluorinated salicylate derivatives used as building blocks for pharmaceutical agents, particularly in the development of potassium-competitive acid blockers (P-CABs) and antiviral agents.

The elucidation strategy prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy, specifically leveraging ¹⁹F-heteronuclear coupling patterns to unambiguously assign the regiochemistry of the fluorine substituent.

Synthetic Context & Sample History

To understand the impurity profile and structural logic, one must first acknowledge the synthetic origin. The compound is typically synthesized via the O-alkylation of methyl 5-fluorosalicylate.

Synthesis Pathway

The protocol involves a Williamson ether synthesis using ethyl bromoacetate and a carbonate base.

Synthesis SM1 Methyl 5-fluorosalicylate (C8H7FO3) Base K2CO3 / DMF 60°C, 4h SM1->Base Reagent Ethyl Bromoacetate (BrCH2COOEt) Reagent->Base Product Methyl 2-(2-ethoxy-2-oxoethoxy)- 5-fluorobenzoate (Target) Base->Product SN2 Substitution Impurity Impurity: Bis-alkylation or Hydrolysis product Base->Impurity Side Rxn

Figure 1: Synthetic pathway via Williamson ether synthesis. The regioselectivity is dictated by the phenolic hydroxyl group.

Sample Preparation for Analysis
  • Solvent: DMSO-d₆ is recommended over CDCl₃. DMSO provides superior solubility for polar esters and prevents peak overlap between the glycolic methylene and water traces often found in chloroform.

  • Concentration: 10 mg/mL for ¹H NMR; 30 mg/mL for ¹³C NMR.

Primary Characterization: Mass & Vibrational Spectroscopy

Before deep structural assignment, we confirm the molecular weight and functional groups.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: ESI(+) (Electrospray Ionization, Positive mode).

  • Observed Ion: [M+H]⁺ or [M+Na]⁺.

  • Theoretical Mass (M+H): 257.0820 Da.

  • Fragmentation Logic:

    • Loss of Ethoxy group (-OEt): [M-45]⁺

    • Loss of Methyl ester (-OMe): [M-31]⁺

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the two distinct carbonyl environments (benzoate ester vs. aliphatic ester).

Functional GroupWavenumber (cm⁻¹)Assignment
C=O (Benzoate) 1725 - 1735Conjugated ester carbonyl (Position 1).
C=O (Aliphatic) 1750 - 1760Non-conjugated ester carbonyl (Side chain).
C-O (Ether) 1190 - 1210Aryl-alkyl ether stretch (Ar-O-CH₂).
C-F (Aryl) 1250 - 1270Strong C-F stretch (overlaps with fingerprint).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the guide. The presence of Fluorine-19 (spin ½, 100% abundance) makes the spectra complex due to spin-spin coupling (


 and 

), but this complexity provides the definitive proof of structure.
¹H NMR Assignment (400 MHz, DMSO-d₆)

The molecule has 13 protons. The coupling patterns in the aromatic region confirm the 1,2,5-substitution pattern.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-6 7.55dd1H

,

Ortho to COOMe; large coupling to F (para).
H-4 7.42ddd1H

,

,

Ortho to F; sandwiched between H3/H6.
H-3 7.15dd1H

,

Ortho to Ether oxygen; shielded.
O-CH₂-CO 4.82s2H-Isolated methylene; deshielded by O and C=O.
OCH₂ (Ethyl) 4.15q2H

Ethyl ester methylene.
COOCH₃ 3.80s3H-Methyl ester singlet.
CH₃ (Ethyl) 1.20t3H

Ethyl ester methyl.

Critical Insight: The H-3 proton (ortho to the alkoxy group) typically shows a smaller meta-coupling to Fluorine (


 Hz) compared to the H-4 ortho-coupling (

Hz).
¹³C NMR & ¹⁹F Coupling Constants

The ¹³C spectrum is the "fingerprint" for the fluorine position. We observe carbon signals split into doublets due to ¹⁹F.

Calculated ¹³C Shifts and Coupling Constants:

  • C-5 (C-F ipso):

    
     ppm.[1]
    
    • Splitting: Doublet (

      
       Hz).
      
    • Significance: Confirms F is directly attached to the ring.

  • C-4 (Ortho to F):

    
     ppm.
    
    • Splitting: Doublet (

      
       Hz).
      
  • C-6 (Ortho to F):

    
     ppm.
    
    • Splitting: Doublet (

      
       Hz).
      
  • C-1 (Para to F? No, Meta):

    
     ppm.
    
    • Splitting: Doublet (

      
       Hz).
      
    • Note: In 5-fluoro derivatives, C1 is meta to F.

  • C-2 (Para to F):

    
     ppm (Attached to Oxygen).
    
    • Splitting: Doublet (

      
       Hz) or Singlet.
      
    • Significance: The ipso-oxygen shifts this carbon downfield.

¹⁹F NMR[3]
  • Shift:

    
     ppm (Singlet or multiplet if proton-coupled).
    
  • Validation: A single peak confirms mono-fluorination. The shift range (-110 to -125 ppm) is characteristic of fluoro-benzoates.

Analytical Workflow Diagram

The following decision tree illustrates the logical flow for validating this specific compound during process development.

Elucidation Start Crude Sample (Isolated Solid) MS LC-MS (ESI+) Target: m/z 257 [M+H]+ Start->MS Pass1 Mass Confirmed? MS->Pass1 NMR_1H 1H NMR (DMSO-d6) Check Integral Ratio (3:3:2:2:3) Pass1->NMR_1H Yes Fail Reject / Re-purify Pass1->Fail No NMR_19F 19F NMR Single Peak @ -118 ppm NMR_1H->NMR_19F Regio Regio-isomer Check (13C NMR J-Coupling) NMR_19F->Regio Final Structure Validated: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Regio->Final Coupling Patterns Match

Figure 2: Analytical decision tree for structural validation.

Quality Control & Impurity Profiling

When analyzing this compound, researchers must watch for specific degradation products:

  • Hydrolysis Product (Acid):

    • Indicator: Disappearance of the ethyl quartet (4.15 ppm) or methyl singlet (3.80 ppm).

    • Cause: Basic hydrolysis of the ester groups.

  • Regioisomer (4-Fluoro):

    • Indicator: Significant changes in ¹³C-F coupling constants and aromatic ¹H splitting patterns.

    • Cause: Impure starting material (4-fluorosalicylic acid).

References

  • Synthesis of Fluorinated Salicylates

    • Source: Tokyo Chemical Industry (TCI).
    • Link:

  • NMR of Fluorinated Compounds: Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Context: Standard reference for ¹⁹F coupling constants ( and ).
  • General Spectral Data (Salicylate Derivatives)

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • Link:

  • Alkylation Methodology

    • Source: ChemSpider Synthetic Pages.
    • Link:

Sources

physical properties of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the physicochemical profiling of complex intermediates not just as a data-collection exercise, but as a predictive framework for downstream behavior. Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS: 796851-83-7) is a highly functionalized aromatic diester utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals.

Understanding its physical properties requires analyzing the causality between its structural anatomy—specifically the strategic placement of the fluorine atom and the dual ester linkages—and its macroscopic behavior. This whitepaper provides an in-depth technical guide to the theoretical properties, analytical validation, and experimental protocols required to characterize this molecule.

Structural Anatomy & Theoretical Physicochemical Properties

The are dictated by three core structural motifs:

  • The Fluorine Atom (Position 5): The incorporation of fluorine significantly alters the molecule's lipophilicity and metabolic stability. Because the C–F bond is highly polarized but poorly polarizable, it increases the overall hydrophobicity of the aromatic ring without adding significant steric bulk [1].

  • The Diester System: The presence of both a methyl ester and an ethyl ester (part of the oxoethoxy chain) introduces significant molecular flexibility. This flexibility disrupts crystal lattice packing, which is why this compound is typically observed as a clear liquid or a very low-melting solid at standard temperature and pressure (STP).

  • Hydrogen Bonding Profile: The molecule possesses five hydrogen bond acceptors (the ether and ester oxygens) but zero hydrogen bond donors. This aprotic nature limits its aqueous solubility but ensures excellent solubility in organic solvents like dichloromethane, ethyl acetate, and acetonitrile.

Quantitative Property Summary

To establish a baseline for experimental validation, we must first define the theoretical and calculated physical properties of the compound.

PropertyValue (Calculated/Predicted)Structural Causality
Molecular Formula C₁₂H₁₃FO₅N/A
Molecular Weight 256.23 g/mol N/A
Density ~1.25 - 1.30 g/cm³High density driven by the heavy fluorine atom and compact ester packing.
Boiling Point ~340 - 360 °C (at 760 mmHg)Elevated BP due to strong dipole-dipole interactions from the ester carbonyls.
LogP (Octanol/Water) ~2.1 - 2.5Moderate lipophilicity balanced by hydrophobic fluorine and polar ester oxygens.
Hydrogen Bond Donors 0Lack of -OH or -NH groups.
Hydrogen Bond Acceptors 5Contributed by the five oxygen atoms.
Rotatable Bonds 6High flexibility, leading to a low melting point.

Experimental Protocols for Physical Property Determination

A core tenet of rigorous scientific methodology is that every protocol must be a self-validating system . Before determining physical properties, the analytical procedures used to assess the compound must be fully validated for specificity, linearity, and precision in accordance with[ICH Q2(R1) guidelines][2]. Once purity (>98%) is confirmed via HPLC-UV and structure via ¹H/¹³C NMR, we can proceed to physical characterization.

Protocol A: Determination of Lipophilicity (LogP) via Reverse-Phase HPLC

Causality: The traditional shake-flask method is highly susceptible to emulsion formation and requires absolute sample purity. By utilizing the HPLC method outlined in[OECD Test Guideline 117][3], we separate the analyte from any trace synthesis impurities chromatographically, ensuring the partition coefficient is measured exclusively for the target molecule.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Why? Methanol provides the necessary eluent strength to elute lipophilic esters, while the 25% aqueous fraction mimics biological partitioning.

  • Reference Calibration: Inject a calibration mixture of six reference standards with known LogP values (e.g., acetanilide, phenol, chlorobenzene, toluene, naphthalene, and phenanthrene).

  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for each standard using the formula 
    
    
    
    , where
    
    
    is the retention time and
    
    
    is the dead time (determined using unretained thiourea).
  • Sample Injection: Inject a 10 µL aliquot of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (1 mg/mL in mobile phase).

  • Interpolation: Plot

    
     versus the known LogP of the reference standards. Interpolate the LogP of the test compound from this linear regression.
    
Protocol B: Thermal Phase Transition Analysis via DSC/TGA

Causality: Standard capillary methods for boiling point determination are inaccurate for high-boiling diesters, which may undergo thermal degradation before boiling. Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) isolates the endothermic phase transition (boiling) from exothermic decomposition.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 3.0–5.0 mg of the compound into a pierced aluminum crucible. Why pierced? A pinhole allows vapor to escape, preventing crucible rupture while maintaining a localized saturated vapor pressure to accurately capture the boiling point endotherm.

  • Atmospheric Control: Equilibrate the furnace at 25 °C under a dry nitrogen purge (50 mL/min). Why nitrogen? An inert atmosphere prevents premature oxidative degradation of the ether linkage at elevated temperatures.

  • Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Interpretation: The boiling point (

    
    ) is identified as the extrapolated onset temperature of the sharp endothermic peak on the DSC curve, cross-referenced with the onset of mass loss on the TGA curve.
    

Mechanistic Workflow: Biological Hydrolysis Pathway

While the physical properties (like LogP and molecular weight) dictate the compound's ability to cross lipid bilayers, its chemical structure governs its metabolic fate. In biological or environmental systems, the diester linkages are highly susceptible to enzymatic cleavage by carboxylesterases. Understanding this breakdown is critical for drug development professionals assessing the molecule's viability as a prodrug or intermediate.

MetabolicPathway A Methyl 2-(2-ethoxy-2-oxoethoxy)- 5-fluorobenzoate (Parent Compound) B 2-(2-Methoxycarbonyl-4-fluorophenoxy) acetic acid (Ethyl Ester Cleavage) A->B Carboxylesterase (Hydrolysis) C 2-(2-Ethoxy-2-oxoethoxy)- 5-fluorobenzoic acid (Methyl Ester Cleavage) A->C Carboxylesterase (Hydrolysis) D 2-(Carboxymethoxy)- 5-fluorobenzoic acid (Final Diacid Metabolite) B->D Carboxylesterase C->D Carboxylesterase

Enzymatic hydrolysis pathway of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate by esterases.

Conclusion

The are a direct manifestation of its structural components. The fluorine atom drives its lipophilicity and metabolic stability, while the diester system ensures high flexibility and solubility in organic media. By employing self-validating analytical techniques such as OECD 117 HPLC and DSC/TGA, researchers can accurately quantify these properties, ensuring the compound's reliable application in complex synthetic and pharmaceutical workflows.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • U.S. Food and Drug Administration / ICH. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. URL:[Link]

Technical Whitepaper: Structural Deconstruction and Molecular Weight Determination of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and active pharmaceutical ingredient (API) development, fluorinated building blocks play a critical role in modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS RN: 796851-83-7) is a highly specialized, orthogonally protected di-ester intermediate.

As a Senior Application Scientist, I have designed this guide to provide a rigorous deconstruction of this molecule's structural properties, its precise molecular weight derivation, and the self-validating experimental workflows required for its synthesis and analytical characterization. According to authoritative chemical databases such as [1] and [2], the validated molecular weight of this compound is 256.23 g/mol .

Structural Deconstruction & Causality of Mass

To accurately determine the molecular weight, we must first deconstruct the IUPAC nomenclature into its constituent chemical moieties. The molecule is a derivative of 5-fluorosalicylic acid and consists of three primary domains:

  • The Core Ring: A benzene ring substituted with a fluorine atom at position 5.

  • Position 1 Substitution: A methyl ester group (

    
    ).
    
  • Position 2 Substitution: A 2-ethoxy-2-oxoethoxy ether linkage (

    
    ), introduced via the alkylation of the phenolic hydroxyl group.
    

By aggregating these domains, we derive the exact molecular formula:


 .
Quantitative Mass Derivation

The macroscopic molecular weight is the sum of the standard atomic weights of its constituent elements. Table 1 summarizes this quantitative data, providing the exact mass contribution of each element.

Table 1: Atomic Mass Contribution for


 
ElementAtom CountStandard Atomic Mass ( g/mol )Total Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1212.011144.13256.25%
Hydrogen (H) 131.00813.1045.11%
Fluorine (F) 118.99818.9987.41%
Oxygen (O) 515.99979.99531.22%
Total 31 256.229 100.00%

Note: The calculated molecular weight of 256.229 g/mol is standardly rounded to 256.23 g/mol in commercial quality control specifications [1].

Orthogonal Reactivity & Mechanistic Utility

The strategic value of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate lies in its orthogonal reactivity . The molecule features two distinct ester groups: an aromatic methyl ester and an aliphatic ethyl ester.

  • Mechanistic Causality: The aromatic methyl ester is conjugated with the electron-deficient fluorobenzene ring, which stabilizes the ester's ground state and reduces the electrophilicity of its carbonyl carbon. Conversely, the aliphatic ethyl ester on the ether side-chain lacks this extensive conjugation.

  • Application: This electronic disparity allows synthetic chemists to perform highly selective, mild basic hydrolysis (saponification) to cleave the aliphatic ethyl ester while leaving the aromatic methyl ester intact. This self-validating chemical behavior is crucial for synthesizing complex heterocycles, such as functionalized benzofurans.

Standardized Synthesis Protocol (Williamson Etherification)

The synthesis of this compound relies on a classic Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring that each step has a clear mechanistic purpose and built-in quality control checkpoints.

Step-by-Step Methodology
  • Reaction Setup: Charge a flame-dried, argon-purged round-bottom flask with methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the ester starting material. DMF is chosen as a polar aprotic solvent to optimally solvate the nucleophile and accelerate the subsequent

      
       reaction.
      
  • Base Addition (Deprotonation): Add anhydrous potassium carbonate (

    
    , 1.5 eq) in a single portion. Stir the suspension at 25°C for 15 minutes.
    
    • Causality:

      
       acts as a proton scavenger, deprotonating the phenolic hydroxyl group to generate a highly nucleophilic, resonance-stabilized phenoxide intermediate. The 15-minute window ensures complete deprotonation prior to electrophile introduction.
      
  • Electrophilic Alkylation: Dropwise add ethyl bromoacetate (1.2 eq) via a syringe. Elevate the reaction temperature to 80°C and stir for 4 hours.

    • Causality: Ethyl bromoacetate serves as the electrophile. Heating to 80°C provides the necessary thermal energy to overcome the activation barrier of the sterically hindered ortho-substituted phenoxide attacking the

      
      -carbon of the bromoacetate.
      
  • Reaction Quenching & Phase Separation: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water. Extract the aqueous phase with ethyl acetate (

    
     mL).
    
    • Causality: The aqueous quench dissolves inorganic byproducts (

      
      , unreacted 
      
      
      
      ) and removes the bulk of the DMF solvent.
  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Synthesis A Methyl 5-fluoro-2-hydroxybenzoate (Starting Material) D SN2 Alkylation (80°C, 4 hours) A->D B Ethyl Bromoacetate (Alkylating Agent) B->D C K2CO3 / DMF (Base & Solvent) C->D Deprotonation E Methyl 2-(2-ethoxy-2-oxoethoxy) -5-fluorobenzoate (Target Product) D->E Yield: >90%

Figure 1: Williamson ether synthesis workflow for the target fluorobenzoate.

Analytical Quality Control & Mass Validation

To ensure scientific integrity, the synthesized batch must undergo rigorous analytical characterization to confirm both the molecular weight and the regiochemistry of the substitutions.

Validation Workflows
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization in positive mode (ESI+), the target molecule (

    
    , MW: 256.23) will readily accept a proton. The expected self-validating signal is the 
    
    
    
    pseudomolecular ion peak at m/z 257.23 . The presence of a sodium adduct
    
    
    at m/z 279.21 is also a common diagnostic marker.
  • Nuclear Magnetic Resonance (

    
     NMR):  Structural integrity is confirmed by identifying the orthogonal ester groups. The spectrum (in 
    
    
    
    ) must show a distinct singlet integrating to 3H around
    
    
    3.9 ppm (aromatic methyl ester), and a characteristic triplet-quartet splitting pattern for the ethyl ester (triplet at
    
    
    1.3 ppm, quartet at
    
    
    4.2 ppm). The bridging methylene group (
    
    
    ) will appear as a sharp singlet integrating to 2H near
    
    
    4.7 ppm.

Analysis A Purified Compound (CAS: 796851-83-7) B LC-MS Analysis ESI+ Mode A->B C 1H NMR Spectroscopy (CDCl3, 400 MHz) A->C D Mass Confirmation [M+H]+ m/z 257.23 B->D MW Validation E Structural Confirmation Orthogonal Ester Peaks C->E Regiochemistry

Figure 2: Analytical QC workflow for molecular weight and structural validation.

References

Synthesis Pathway for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

[1]

Executive Summary & Strategic Analysis

The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate relies on the precise functionalization of 5-fluorosalicylic acid .[1] The strategy employs a convergent protection-alkylation sequence to ensure regioselectivity.[1] Direct alkylation of the starting acid is avoided to prevent the formation of mixed esters/ethers or polymerization.[1] Instead, the carboxylic acid is first protected as a methyl ester, followed by a Williamson ether synthesis on the phenolic hydroxyl group using ethyl bromoacetate.

Key Chemical Challenges
  • Regioselectivity: Differentiating between the carboxylic acid and the phenolic hydroxyl group.[1]

  • Lachrymator Handling: Ethyl bromoacetate is a potent lachrymator (tear gas agent), requiring closed-system handling.[1]

  • Fluorine Stability: The 5-fluoro substituent is generally stable but precludes the use of extremely harsh nucleophilic aromatic substitution (

    
    ) conditions that might displace the fluoride.[1]
    

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage and the ester bond.[1]

  • Disconnection 1 (Ether): Cleavage of the

    
     bond reveals Methyl 5-fluorosalicylate  and Ethyl bromoacetate .[1]
    
  • Disconnection 2 (Ester): Cleavage of the methyl ester reveals 5-Fluorosalicylic acid (commercially available).[1]

RetrosynthesisTargetTarget MoleculeMethyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoateInter1Methyl 5-fluorosalicylate(Nucleophile)Target->Inter1C-O DisconnectionInter2Ethyl Bromoacetate(Electrophile)Target->Inter2C-O DisconnectionStartStarting Material5-Fluorosalicylic AcidInter1->StartEster Hydrolysis (Reverse)

Figure 1: Retrosynthetic breakdown of the target molecule into commercially viable precursors.

Detailed Experimental Protocols

Phase 1: Methyl Esterification

Objective: Selective methylation of the carboxylic acid while leaving the phenol free.[1] Reaction: Fischer Esterification.[1][2]

Reagents:

  • 5-Fluorosalicylic acid (1.0 eq)[1]

  • Methanol (Solvent & Reagent, excess)[1]

  • Sulfuric Acid (

    
    , catalytic, 0.1 eq) or Thionyl Chloride (
    
    
    , 1.1 eq)[1]

Protocol (Thionyl Chloride Method):

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.

  • Dissolution: Dissolve 5-Fluorosalicylic acid (15.6 g, 100 mmol) in anhydrous Methanol (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (

    
    , 8.0 mL, 110 mmol) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.
    
  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.[1]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (150 mL). Wash with saturated

    
     (2 x 50 mL) to neutralize residual acid, then with Brine (50 mL).[1]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate to yield Methyl 5-fluorosalicylate  as a white solid.
    
    • Expected Yield: 90–95%

    • Validation:

      
       NMR should show a singlet at ~3.9 ppm (
      
      
      ) and a broad singlet at ~10.5 ppm (Phenolic
      
      
      ).[1]
Phase 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Alkylation of the phenolic oxygen with ethyl bromoacetate.[1][3] Reaction:

Reagents:

  • Methyl 5-fluorosalicylate (1.0 eq, from Phase 1)[1]

  • Ethyl Bromoacetate (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[1]
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)[1]

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).[1]

Protocol:

  • Activation: In a 500 mL round-bottom flask, dissolve Methyl 5-fluorosalicylate (17.0 g, 100 mmol) in Acetone (200 mL). Add anhydrous

    
     (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to form the phenoxide anion.
    
    • Note: The solution may turn yellow/orange due to phenoxide formation.[1]

  • Alkylation: Add Ethyl Bromoacetate (12.2 mL, 110 mmol) dropwise via syringe.

    • Safety: Ethyl bromoacetate is a severe lachrymator.[1][3] Perform strictly in a fume hood.

  • Reaction: Heat the mixture to gentle reflux (56°C) for 4–6 hours.

    • Monitoring: TLC should show the conversion of the polar phenol to a less polar diester product.[1]

  • Filtration: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    ).[1] Wash the filter cake with fresh Acetone.
  • Concentration: Remove the solvent in vacuo.

  • Purification: The crude oil is typically pure enough.[1] If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Data Summary Table:

ParameterValueNotes
Limiting Reagent Methyl 5-fluorosalicylate1.0 Equivalent
Alkylating Agent Ethyl Bromoacetate1.1 - 1.2 Equivalents
Base

2.0 - 3.0 Equivalents
Solvent Acetone or MeCNPolar Aprotic promotes

Temperature 56°C (Acetone Reflux)Mild heat prevents hydrolysis
Expected Yield 85 - 92%High conversion typical for salicylates

Reaction Mechanism & Workflow

The reaction proceeds via a classic

1

ReactionWorkflowcluster_0Phase 1: Esterificationcluster_1Phase 2: AlkylationStep15-Fluorosalicylic Acid+ MeOH / SOCl2Step2Reflux 6hStep1->Step2Step3Methyl 5-fluorosalicylate(Intermediate)Step2->Step3Step4Add K2CO3 / Acetone(Deprotonation)Step3->Step4Step5Add Ethyl Bromoacetate(SN2 Attack)Step4->Step5Step6Reflux 4hStep5->Step6Step7Final ProductStep6->Step7

Figure 2: Step-by-step synthetic workflow from acid precursor to final diester.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be verified.

  • 
     NMR (400 MHz, 
    
    
    ):
    • Aromatic Region: Three distinct signals for the 5-fluoro-substituted ring (approx.[1] 7.0–7.6 ppm).[1][3]

    • Methyl Ester: Singlet at

      
       3.8–3.9 ppm (
      
      
      ).[1]
    • Methylene Bridge: Singlet at

      
       4.6–4.7 ppm (
      
      
      ).[1] Crucial for confirming alkylation.
    • Ethyl Group: Quartet at

      
       4.2 ppm (
      
      
      ) and Triplet at
      
      
      1.3 ppm (
      
      
      ).[1][4]
  • Mass Spectrometry (ESI+):

    • Look for

      
       or 
      
      
      .[1]
    • Molecular Formula:

      
      .[1]
      
    • Molecular Weight: ~269.25 g/mol .[1]

Safety & Industrial Considerations

  • Ethyl Bromoacetate: This compound is a historic riot control agent (tear gas).[1] It must be handled in a well-ventilated fume hood.[1] Any glassware used with it should be rinsed with a dilute base (NaOH) in the hood before removal to hydrolyze traces of the lachrymator.[1]

  • Scale-up: For kilogram-scale synthesis, Acetone is preferred over DMF due to ease of removal.[1] However, DMF allows for higher temperatures if the reaction is sluggish.

  • Waste: The filtrate contains bromides and carbonates.[1] Dispose of halogenated organic waste separately.[1]

References

  • Preparation of Salicylate Derivatives via Alkylation

    • O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate.[1] ChemSpider Synthetic Pages, 2013.

  • Esterification of Halogenated Salicylic Acids

    • Synthesis of Methyl 5-bromosalicylate.[1][5] ChemicalBook, 2026.

  • Kinetic Studies of Ethyl Bromoacetate Reactivity

    • Structure-reactivity correlations in the reaction of ethyl bromoacetate with carboxylate ions. Indian Academy of Sciences.[1]

  • Handling of Ethyl Bromoacetate

    • Ethyl Bromoacetate Safety Data & Applications.[1] Ataman Chemicals.[1]

IR spectroscopy of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational modes of the molecule's constituent functional groups. It offers a detailed, field-proven protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. Furthermore, this guide presents a systematic approach to spectral interpretation, correlating specific absorption bands with their corresponding molecular vibrations. The synthesis of theoretical prediction and practical application aims to establish FT-IR spectroscopy as a robust analytical tool for the structural characterization and quality control of this complex multi-functional molecule.

Introduction: The Molecule and the Method

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is a multi-functional organic compound featuring a substituted aromatic ring, two distinct ester moieties, an ether linkage, and a halogen substituent. The complexity of this structure necessitates precise analytical techniques for its identification and characterization. Infrared (IR) spectroscopy is an exceptionally powerful, non-destructive method for this purpose. It probes the vibrational modes of a molecule's covalent bonds.[1] When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state, and this absorption occurs only at specific frequencies corresponding to the natural vibrational frequencies of its bonds.[1][2]

An IR spectrum, which plots the intensity of absorbed radiation versus its frequency (typically in wavenumbers, cm⁻¹), serves as a unique molecular "fingerprint."[3][4] More importantly, specific functional groups give rise to characteristic absorption bands within predictable regions of the spectrum.[4][5] This guide will systematically deconstruct the structure of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate to predict its IR spectrum, provide a robust protocol for its measurement, and detail the interpretation of the resulting data.

Structural and Theoretical Spectral Analysis

To predict the infrared spectrum, we must first analyze the molecule's structure and identify its key functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that will manifest as absorption bands in the IR spectrum.

G cluster_mol Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate C1 C C2 C C1->C2 C1_sub C(=O)OCH₃ C1->C1_sub Methyl Ester C3 C C2->C3 C2_sub OCH₂C(=O)OCH₂CH₃ C2->C2_sub Ether & Ethyl Ester C4 C C3->C4 C3_H H C3->C3_H C5 C C4->C5 C4_H H C4->C4_H C6 C C5->C6 C5_sub F C5->C5_sub Fluoro Group C6->C1 C6_H H C6->C6_H G start Start prep Step 1: Clean ATR Crystal (e.g., with isopropanol) and allow to dry. start->prep bkg Step 2: Acquire Background Spectrum (Accounts for atmospheric H₂O and CO₂). prep->bkg sample Step 3: Apply Sample (A single drop of liquid or a small amount of solid powder). bkg->sample pressure Step 4: Ensure Good Contact (Apply pressure using the ATR anvil). sample->pressure acq Step 5: Acquire Sample Spectrum (Co-add scans, e.g., 32-64, for good signal-to-noise). pressure->acq clean Step 6: Clean ATR Crystal (Remove sample residue thoroughly). acq->clean analyze Step 7: Data Analysis (Peak identification and interpretation). clean->analyze end End analyze->end

Caption: Standard workflow for ATR-FT-IR spectroscopic analysis.

Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning (Self-Validation Step 1): The ATR crystal (typically diamond or ZnSe) must be impeccably clean. Wipe the crystal surface with a soft, lint-free tissue soaked in a volatile solvent like isopropanol. [6]Allow the solvent to fully evaporate. This step is critical to prevent contamination from previous samples. [7]3. Background Acquisition (Self-Validation Step 2): With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. [6]4. Sample Application:

    • For Liquids/Oils: Place a single drop of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate directly onto the center of the ATR crystal. [8] * For Solids: Place a small amount of the powdered solid sample onto the crystal, ensuring complete coverage of the crystal surface. [7]5. Apply Pressure: Lower the ATR press or anvil to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for generating a strong, high-quality signal. [7]6. Sample Spectrum Acquisition: Acquire the sample spectrum. A typical acquisition involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Post-Measurement Cleaning: After the spectrum is collected, raise the anvil, and thoroughly clean the sample from the ATR crystal using an appropriate solvent and lint-free wipes.

Data Interpretation: Correlating Peaks to Structure

The acquired spectrum should be analyzed by identifying the key absorption bands and correlating them with the predicted vibrational modes.

Table 1: Summary of Predicted IR Absorption Bands for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Wavenumber Range (cm⁻¹)Expected IntensityVibrational ModeFunctional Group Assignment
3100 - 3000Weak to MediumC-H StretchAromatic C-H
3000 - 2850Medium to StrongC-H StretchAliphatic (Methyl & Ethyl groups)
1750 - 1735Strong, SharpC=O StretchAliphatic Ester
1730 - 1715Strong, SharpC=O StretchAromatic Ester (Conjugated) [9]
1620 - 1450Medium to WeakC=C StretchAromatic Ring
1400 - 1000StrongC-F StretchFluoroaromatic [10]
1300 - 1000Strong, ComplexC-O StretchEsters and Ether Linkages [11][12]

Analytical Strategy:

  • High-Frequency Region (>2800 cm⁻¹): Confirm the presence of both aromatic (peaks >3000 cm⁻¹) and aliphatic (peaks <3000 cm⁻¹) C-H bonds.

  • Carbonyl Region (1800-1700 cm⁻¹): Look for the most intense and sharpest peaks in the spectrum. The presence of two distinct peaks or a broad, asymmetric peak between 1750 cm⁻¹ and 1715 cm⁻¹ is strong evidence for the two non-equivalent ester groups. [13][14]3. Fingerprint Region (<1500 cm⁻¹): Observe the strong, complex pattern of absorptions between 1400 cm⁻¹ and 1000 cm⁻¹. While individual peak assignment is difficult due to overlap, this region serves as the primary fingerprint for compound confirmation when compared against a reference spectrum. The high intensity in this area is consistent with the multiple C-O and C-F bonds present. [15][10]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate. A theoretical analysis predicts a complex spectrum with highly characteristic features, most notably two distinct carbonyl stretching bands and a dense, intense series of absorptions in the fingerprint region arising from its C-O and C-F bonds. By employing a validated ATR-FT-IR protocol, researchers can rapidly and reliably obtain a high-quality spectrum. The correlation of this experimental data with the predicted vibrational modes provides definitive confirmation of the molecule's functional group architecture, making FT-IR a cornerstone for quality control and chemical analysis in a research and development setting.

References

  • Spectroscopy. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Available at: [Link]

  • Sundaragiri, S., et al. (2007). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. PubMed. Available at: [Link]

  • University of California, Santa Cruz. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Wax Studios. Ir Spectra Of Ether. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. Sample preparation for FT-IR. Available at: [Link]

  • University of Florida, Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Royal Society of Chemistry. (2015). Vibrational spectroscopy of Methyl benzoate. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Scribd. 5-Sample Preparation Methods in FT-IR Spectroscopy. Available at: [Link]

  • University of Tartu, Institute of Chemistry. Ethyl acetate - Database of ATR-FT-IR spectra of various materials. Available at: [Link]

  • Chemistry Pages. Ether Infrared spectra. Available at: [Link]

  • ResearchGate. How to prepare IR samples?. Available at: [Link]

  • ResearchGate. Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate | Request PDF. Available at: [Link]

  • The Journal of Chemical Physics. (1965). Infrared Band Assignments for the 2900 cm−1 Region Methyl Group Vibrations in XC6H4COOCH3, XC6H4CH3, and XC6H4COCH3 Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Royal Society of Chemistry. Vibrational spectroscopy of Methyl benzoate. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. Available at: [Link]

  • Spectroscopy. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • NIST. Ethyl Acetate - NIST WebBook. Available at: [Link]

  • SlideShare. The features of IR spectrum. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]

  • Orango. (2025). Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups. Available at: [Link]

  • SlidePlayer. Infrared (IR) Spectroscopy. Available at: [Link]

  • Lumen Learning. Interpreting Infrared Spectra. Available at: [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. Available at: [Link]

  • NIST. Methyl 2-fluorobenzoate - NIST WebBook. Available at: [Link]

  • NIST. Methyl 2-fluorobenzoate - NIST WebBook. Available at: [Link]

  • University of Toronto Mississauga. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Available at: [Link]

  • Air Quality Research Center. ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Available at: [Link]

  • ACS Publications. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Available at: [Link]

  • Michigan State University, Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • NIST. NIST Chemistry WebBook. Available at: [Link]

  • University of Massachusetts. IR Group Frequencies. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • National Institutes of Health. Using Fourier transform IR spectroscopy to analyze biological materials. Available at: [Link]

  • Spectroscopy. (2021). IR Spectroscopy for Today's Spectroscopists. Available at: [Link]

  • Penn State Materials Research Institute. Infrared Spectroscopy. Available at: [Link]

  • NIST. Butane, 2-ethoxy-2-methyl- - NIST WebBook. Available at: [Link]

Sources

The Chemical Reactivity of 5-Fluorobenzoate Esters: A Technical Guide to Acyl Transfer and SNAr Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorobenzoate esters represent a highly versatile class of chemical scaffolds utilized extensively in drug development, radiopharmaceutical synthesis, and the design of DNA-binding agents. The unique electronic properties of the fluorine atom—combining strong inductive electron withdrawal with weak resonance donation—endow these molecules with dual reactivity vectors.

As a Senior Application Scientist, I have structured this guide to dissect the two primary mechanistic pathways of 5-fluorobenzoate esters: Nucleophilic Acyl Substitution at the carbonyl center and Nucleophilic Aromatic Substitution (SNAr) at the fluorinated aromatic carbon. By understanding the causality behind these electronic effects, researchers can optimize reaction conditions for complex molecular assemblies, ranging from


F-labeled peptides to pyrrolobenzodiazepine (PBD) conjugates.

Mechanistic Grounding: The Dual Reactivity Vectors

The reactivity of 5-fluorobenzoate esters is governed by the spatial and electronic relationship between the ester moiety, the fluorine atom, and any auxiliary substituents (such as a nitro group).

  • Electrophilicity of the Carbonyl Carbon: The highly electronegative fluorine atom exerts a strong

    
     (inductive) effect across the aromatic ring. This withdraws electron density from the ester carbonyl, increasing its electrophilicity and accelerating nucleophilic acyl substitution (e.g., amidation) compared to unsubstituted benzoates.
    
  • SNAr Activation of the C-F Bond: While fluorine is a notoriously poor leaving group in aliphatic SN2 reactions, it is an exceptional leaving group in SNAr reactions. Because the rate-determining step in SNAr is the initial nucleophilic attack to form the Meisenheimer complex, fluorine's strong

    
     effect dramatically lowers the activation energy of this step. When paired with an ortho or para electron-withdrawing group (EWG), the C-F bond becomes highly labile to amine nucleophiles.
    

Reactivity Core 5-Fluorobenzoate Ester Core Scaffold Acyl Carbonyl Carbon (Electrophilic Center) Core->Acyl Inductive Withdrawal SNAr Aromatic C-F Bond (Activated by EWGs) Core->SNAr Meisenheimer Stabilization App1 Nucleophilic Acyl Substitution (Indirect Radiofluorination) Acyl->App1 Amidation App2 Nucleophilic Aromatic Substitution (DNA-Binder Synthesis) SNAr->App2 Amine Displacement

Figure 1: Dual reactivity vectors of 5-fluorobenzoate esters in organic synthesis.

Reactivity Vector I: Nucleophilic Acyl Substitution in Radiochemistry

The preparation of


F-labeled peptides is notoriously challenging due to the harsh conditions required for direct radiofluorination, which sensitive biomolecules cannot survive. To circumvent this, indirect radiolabeling utilizes pre-labeled synthons (prosthetic groups) via active esters.

Recent comparative studies have demonstrated that 4-nitrophenyl (PNP) activated esters of fluorobenzoates are vastly superior to the traditionally used 2,3,5,6-tetrafluorophenyl (TFP) esters for one-step radiolabeling[1].

The Causality of Leaving Group Selection

Why do PNP esters outperform TFP esters in this context?

  • Crystallinity and Handling: PNP esters of fluorobenzoates are highly crystalline, making them easy to purify and stable for long-term storage. In contrast, TFP esters lack crystallinity and are highly sensitive to ambient hydrolysis.

  • Stability Under Radiofluorination Conditions: Direct radiofluorination utilizes the highly basic

    
     complex at elevated temperatures. TFP-benzoate esters decompose rapidly under these conditions (<1% yield), whereas PNP-fluorobenzoate esters remain remarkably stable, yielding up to 88% of the desired synthon[2].
    
  • Acylation Kinetics: The PNP leaving group provides an optimal balance. It is stable enough to survive the initial

    
    F incorporation but reactive enough to undergo rapid aminolysis when exposed to the target peptide's primary amines, driven by the resonance-stabilized 4-nitrophenoxide leaving group.
    
Protocol 1: One-Step Direct Radiofluorination & Acylation using PNP Esters

This protocol is designed as a self-validating system. The use of analytical HPLC ensures real-time confirmation of ester stability and acylation efficiency.

  • Preparation of the Fluorine-18 Complex: Trap aqueous

    
    fluoride on a QMA carbonate cartridge. Elute with a solution of Kryptofix 2.2.2 (
    
    
    
    ) and
    
    
    in acetonitrile/water. Azeotropically dry the complex at 100°C under a stream of nitrogen.
  • Direct Radiofluorination: Dissolve 20 mg of the diaryliodonium PNP ester precursor in a DMSO/amyl alcohol mixture. Add this to the dried

    
     complex.
    
  • Thermal Activation: Heat the sealed reaction vessel at 120°C for 10 minutes.

  • Validation Step 1 (HPLC): Quench a 5 µL aliquot and analyze via analytical HPLC (UV absorption at 220 nm and radio-detection). You must observe the intact

    
    fluorobenzoate PNP ester peak without hydrolysis byproducts.
    
  • Biomolecule Acylation: Cool the reaction to 40°C. Introduce the target peptide (e.g., c(RGDyK)) dissolved in a basic buffer (pH 8.5) to deprotonate the target lysine residues. Incubate for 15 minutes.

  • Validation Step 2 (HPLC): Monitor the disappearance of the PNP ester peak and the emergence of the radio-labeled peptide peak. Purify the final conjugate via semi-preparative HPLC.

Radiofluorination Precursor Diaryliodonium Precursor (Optimal: 20 mg) F18 [18F]Fluoride / K222 / K2CO3 (120°C, 10 min) Precursor->F18 PNP [18F]Fluorobenzoate PNP Ester (88% Yield, Stable) F18->PNP Direct Radiofluorination (DMSO/Amyl Alcohol) TFP [18F]Fluorobenzoate TFP Ester (<1% Yield, Hydrolysis) F18->TFP Direct Radiofluorination (Neat DMSO) Biomolecule Target Peptide (R-NH2) (pH 8.5 Buffer) PNP->Biomolecule Rapid Acylation TFP->Biomolecule Decomposition Product 18F-Labeled Peptide (High Radiochemical Yield) Biomolecule->Product

Figure 2: Indirect radiofluorination workflow comparing PNP and TFP activated esters.

Reactivity Vector II: SNAr at the 5-Position

Beyond the carbonyl carbon, the 5-fluorobenzoate core is heavily utilized for its aromatic reactivity, specifically when functionalized with an ortho or para electron-withdrawing group. A classic example is the 2-nitro-5-fluorobenzoate ester .

In the synthesis of DNA minor-groove binding drugs, such as pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), researchers must conjugate polyaminoalkyl chains to the PBD pharmacophore to alter its DNA sequence binding preference. The 2-nitro-5-fluorobenzoate ester serves as the perfect electrophilic precursor for this conjugation[3].

The Causality of the SNAr Displacement

In 2-nitro-5-fluorobenzoate, the 5-fluoro group is positioned para to the nitro group and meta to the ester group.

  • Nucleophilic Attack: A primary or secondary amine attacks the C5 position.

  • Meisenheimer Complex Formation: The resulting negative charge is delocalized across the aromatic ring. The para-nitro group acts as a powerful electron sink, stabilizing the negative charge via resonance. The meta-ester group provides additional inductive stabilization.

  • Leaving Group Expulsion: The fluoride ion is expelled, restoring aromaticity and yielding the 5-amino-2-nitrobenzoate derivative.

Protocol 2: SNAr Displacement with Polyaminoalkyl Chains

This protocol details the conjugation of a polyamine to the 5-fluorobenzoate core, a critical step in PBD synthesis.

  • Reagent Preparation: Dissolve ethyl 2-nitro-5-fluorobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative side reactions.

  • Amine Addition: Add the target polyaminoalkyl chain (1.2 eq) to the solution.

  • Base Addition: Introduce N,N-diisopropylethylamine (DIPEA) (2.5 eq) as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF) and drive the reaction forward.

  • Thermal Cycling: Heat the reaction mixture to 80°C for 4–6 hours.

  • Validation Step (TLC/LC-MS): Monitor the reaction by TLC (Ethyl Acetate/Hexane) and LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the substituted product mass confirms the SNAr completion.
    
  • Workup: Quench with ice water, extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous

    
    , and purify via flash column chromatography.
    

Quantitative Data Summary

The table below synthesizes the empirical data comparing the reactivity and stability of active fluorobenzoate esters during radiofluorination workflows[1][2].

Ester TypePrecursor MassDirect Radiofluorination YieldAcylation Yield (with Benzylamine)Stability / Handling
PNP-Fluorobenzoate 5 mg0%N/AHighly crystalline, stable to hydrolysis
PNP-Fluorobenzoate 10 mg68%93–100%Highly crystalline, stable to hydrolysis
PNP-Fluorobenzoate 20 mg88%93–100%Highly crystalline, stable to hydrolysis
TFP-Fluorobenzoate Variable<1%Inconsistent (Decomposes)Non-crystalline, highly sensitive to hydrolysis

Note: The yield of the PNP ester is highly dependent on the mass of the diaryliodonium precursor, demonstrating a critical threshold effect in the reaction kinetics.

Conclusion & Future Perspectives

The 5-fluorobenzoate ester is not merely a static structural motif; it is a dynamic, dual-pathway electrophile. By manipulating the electronic environment—either by selecting specific active ester leaving groups (like PNP) to drive acyl transfer, or by leveraging para-nitro groups to activate the C-F bond for SNAr—chemists can exert precise control over complex molecular syntheses.

For drug development professionals, transitioning from unstable TFP esters to robust PNP esters in radiochemistry workflows will significantly reduce failure rates in peptide labeling. Simultaneously, the predictable SNAr kinetics of 2-nitro-5-fluorobenzoates will continue to serve as a foundational methodology for the modular synthesis of advanced DNA-targeting therapeutics.

References

  • Haskali, M. B., Farnsworth, A. L., Roselt, P. D., & Hutton, C. A. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Medicinal Chemistry, 11(8), 919-922.[Link]

  • Matsumoto, K., Iida, H., & Lown, J. W. (2000). Synthesis of Polyaminoalkyl Substituted Conjugates of Pyrrolo[2,1-c][1,4]benzodiazepine Involving SNAr Reaction of 2-Nitro-5-fluorobenzoate Precursors. Heterocycles, 52(3), 1015-1015.[Link]

Sources

Methodological & Application

experimental protocol for using Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Synthesis & Cyclization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Executive Summary & Core Directive

This guide details the experimental protocols for the handling, synthesis, and downstream cyclization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate . This compound is a critical diester intermediate used primarily to access 5-fluoro-3-hydroxybenzofuran-2-carboxylate scaffolds via Dieckmann condensation.

The 5-fluorobenzofuran moiety is a privileged pharmacophore in medicinal chemistry, appearing in kinase inhibitors, anti-arrhythmic agents, and receptor modulators. The fluorine substitution at the C5 position enhances metabolic stability (blocking para-hydroxylation) and modulates lipophilicity compared to the non-fluorinated parent.

Key Technical Insight: The critical challenge in using this intermediate is controlling the Dieckmann cyclization . Improper base selection or temperature control can lead to hydrolysis of the esters (saponification) or decarboxylation, rather than the desired ring closure. This protocol establishes a self-validating workflow to maximize the yield of the bicyclic core.

Physicochemical Profile

PropertySpecification
IUPAC Name Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Molecular Formula C₁₂H₁₃FO₅
Molecular Weight 256.23 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF, MeCN; Insoluble in Water
Key Functional Groups Methyl ester (benzoate), Ethyl ester (acetate), Aryl Fluoride
Stability Moisture sensitive (ester hydrolysis).[1][2][3] Store under inert gas at 2–8°C.

Experimental Protocols

Protocol A: Upstream Synthesis (O-Alkylation)

Objective: Synthesis of the title compound from Methyl 5-fluorosalicylate.

Mechanism: Williamson Ether Synthesis. The phenolic oxygen is alkylated with ethyl bromoacetate using a mild base to avoid transesterification.

Reagents:

  • Methyl 5-fluorosalicylate (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Acetone or Acetonitrile (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 5-fluorosalicylate and anhydrous acetone.

  • Deprotonation: Add

    
     in a single portion. Stir at room temperature for 15 minutes. The suspension will turn bright yellow as the phenoxide forms.
    
  • Addition: Add Ethyl bromoacetate dropwise via syringe.

  • Reaction: Heat to reflux (

    
    C) for 4–6 hours.
    
    • QC Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear; the diester product (
      
      
      
      ) will appear.
  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: The crude oil is usually sufficiently pure (>95%). If needed, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Downstream Cyclization (Dieckmann Condensation)

Objective: Conversion of the title compound into Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate.

Mechanism: Base-mediated intramolecular Claisen (Dieckmann) condensation. The base deprotonates the


-methylene of the ethoxy-acetyl group. The resulting enolate attacks the benzoate ester, expelling methanol and closing the furan ring.

Reagents:

  • Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (1.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or Potassium tert-butoxide (KOtBu) (1.1 equiv).

    • Note: Use NaOEt to avoid transesterification issues, or KOtBu for faster kinetics at lower temperatures.

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Workflow:

  • Preparation: In a dry 3-neck flask under Nitrogen, suspend NaOEt (freshly prepared or commercial grade) in dry Toluene (0.1 M). Cool to

    
    C.
    
  • Addition: Dissolve the diester (Title Compound) in a minimum amount of Toluene. Add this solution dropwise to the base suspension over 20 minutes.

    • Observation: The solution often turns deep orange/red due to the formation of the highly conjugated enolate species.

  • Cyclization: Allow to warm to room temperature. Stir for 2–4 hours.

    • Critical Control Point: Do not heat above

      
      C unless necessary, as this promotes decarboxylation of the product.
      
  • Quench: Pour the reaction mixture into ice-cold dilute HCl (1M). The pH must be acidic (< 2) to protonate the enolate and drive the keto-enol equilibrium to the stable hydroxy-benzofuran form.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1] Dry over

    
    .[4]
    
  • Isolation: Concentrate to yield the benzofuran derivative. Recrystallize from Ethanol/Water if solid, or tritur with cold Hexanes.

Pathway Visualization

The following diagrams illustrate the chemical transformation and the mechanistic logic.

Figure 1: Synthesis and Cyclization Workflow

G Start Methyl 5-fluorosalicylate (Starting Material) Intermediate Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (Title Compound) Start->Intermediate Williamson Ether Synthesis (Reflux, 4h) Reagent1 Ethyl bromoacetate + K2CO3 Reagent1->Intermediate Product Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate (Target Scaffold) Intermediate->Product Dieckmann Cyclization (0°C to RT) Reagent2 NaOEt / Toluene (Dieckmann Base) Reagent2->Product

Caption: Two-stage synthesis of the 5-fluorobenzofuran scaffold via the title diester intermediate.

Figure 2: Mechanistic Logic of Cyclization

Mechanism Step1 1. Deprotonation Base removes proton from alpha-methylene (-CH2-) Step2 2. Nucleophilic Attack Enolate attacks Methyl Ester (C1) Step1->Step2 Step3 3. Elimination Loss of Methoxide (-OMe) Step2->Step3 Step4 4. Tautomerization Keto form -> Enol form (Stabilized by H-bond) Step3->Step4

Caption: Step-wise mechanistic flow of the Dieckmann condensation leading to the benzofuran core.

Troubleshooting & Validation (Self-Correcting Systems)

IssueDiagnosticRoot CauseCorrective Action
Low Yield in Step A TLC shows starting phenol remaining.Incomplete deprotonation or old Reagents.Ensure

is finely ground/anhydrous. Add catalytic KI (Finkelstein condition) to accelerate alkylation.
Saponification in Step B Product is soluble in water (Carboxylic acid formed).Wet solvents or wet base.Use strictly anhydrous Toluene/THF. Titrate NaOEt before use.
Decarboxylation Loss of Ethyl ester group (NMR check).Reaction temperature too high.Keep cyclization at

C–RT.[5] Do not reflux during the Dieckmann step.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Williamson Ether Synthesis and Dieckmann Condensation protocols).

  • Organic Syntheses. "Ethyl Benzofuran-2-carboxylate". Org.[4][6][7] Synth.1955 , 35, 55. (Foundational protocol for benzofuran synthesis via diester cyclization).

  • ChemScene. "Methyl 5-ethoxy-2-fluorobenzoate Product Page". (Structural analog data used for property estimation).

  • PubChem. "Methyl 2-amino-5-fluorobenzoate Compound Summary". (Fluorinated benzoate scaffold properties).

  • PrepChem. "Synthesis of ethyl benzofuran-2-carboxylate". (Detailed experimental setup for salicylate-derived benzofurans).

Sources

Application Note: Strategic Utilization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS: 142689-06-3) is a specialized diester intermediate designed for the rapid assembly of fluorinated heterocyclic scaffolds. Its core structure features a 5-fluoro-substituted benzoate ring ether-linked to an ethyl glycolate moiety. This unique "linchpin" architecture positions it as an ideal precursor for the Dieckmann condensation , enabling the synthesis of 5-fluoro-3-hydroxybenzofuran-2-carboxylates .

The incorporation of fluorine at the C5 position is strategically significant in medicinal chemistry. It modulates metabolic stability (blocking metabolic soft spots), alters pKa, and enhances lipophilicity without drastically changing the steric profile of the parent molecule. This guide details the synthesis, handling, and primary application of this building block in generating fluorinated benzofuran scaffolds, a common motif in kinase inhibitors and anti-inflammatory agents.

Chemical Profile

PropertyData
IUPAC Name Methyl 5-fluoro-2-(2-ethoxy-2-oxoethoxy)benzoate
Molecular Formula

Molecular Weight 256.23 g/mol
Physical State Typically a viscous oil or low-melting solid
Solubility Soluble in EtOAc, DCM, THF, MeCN; Insoluble in water
Key Functionality Diester (differentiable), Fluorinated Arene, Ether Linkage
Storage Store at 2–8°C under inert atmosphere (

or Ar)

Synthesis Protocol: Preparation of the Building Block

While this intermediate is commercially available, in-house preparation ensures quality control and scalability. The synthesis relies on the Williamson ether synthesis between Methyl 5-fluorosalicylate and Ethyl bromoacetate .

Reagents & Materials
  • Substrate: Methyl 5-fluoro-2-hydroxybenzoate (Methyl 5-fluorosalicylate) [CAS: 392-04-1]

  • Alkylating Agent: Ethyl bromoacetate (1.2 equiv) [CAS: 105-36-2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for larger scales)

  • Catalyst (Optional): Sodium Iodide (NaI), catalytic (0.1 equiv) – accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add Methyl 5-fluorosalicylate (10.0 mmol, 1.70 g) and anhydrous Acetone (50 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     (20.0 mmol, 2.76 g) in one portion. The suspension may turn slight yellow. Stir at room temperature for 15 minutes to ensure phenol deprotonation.
    
  • Alkylation: Add Ethyl bromoacetate (12.0 mmol, 1.33 mL) dropwise via syringe. Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (

    
    ) should disappear, and the product diester (
    
    
    
    ) will appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a Celite pad. Rinse the pad with Acetone.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: If necessary, purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
    • Yield Expectation: 85–95%

    • Quality Check:

      
       NMR should show two distinct ester signals (methyl singlet 
      
      
      
      3.9 ppm, ethyl quartet/triplet).

Primary Application: Dieckmann Cyclization to Benzofurans

The most valuable application of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is its cyclization to Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate . This reaction constructs the bicyclic core in a single step.

Mechanism of Action

The reaction proceeds via a base-mediated Dieckmann Condensation (Intramolecular Claisen Condensation).[1][2][3] The base generates an enolate at the


-position of the glycolate ether side chain. This enolate attacks the carbonyl of the benzoate ester, ejecting methoxide and forming the 5-membered furan ring.
Protocol: Cyclization
Reagents
  • Substrate: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (from Step 3).

  • Base: Sodium Ethoxide (NaOEt) (21% wt in EtOH) or Sodium Hydride (NaH) (60% dispersion). Recommendation: Use NaH in THF for cleaner profiles at small scale; NaOEt/EtOH for scale-up.

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure
  • Preparation: In a flame-dried flask under

    
    , suspend NaH (1.5 equiv, washed with hexane to remove oil) in anhydrous THF at 0°C.
    
  • Addition: Dissolve the diester substrate in minimal THF and add dropwise to the NaH suspension over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Observation: The solution often turns deep orange/red due to the formation of the stabilized

      
      -keto ester enolate.
      
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     or dilute 
    
    
    
    (1M) until pH
    
    
    4–5. Note: Acidification is crucial to protonate the enolate and precipitate the product.
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The product, Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate , often crystallizes upon trituration with cold ether or hexane. If not, purify via column chromatography.

Visualized Workflows & Pathways

Figure 1: Synthesis & Application Workflow

This diagram outlines the conversion of the salicylate precursor to the benzofuran scaffold.

SynthesisWorkflow Start Methyl 5-fluorosalicylate (Precursor) Intermediate Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (The Building Block) Start->Intermediate Williamson Ether Synthesis (Reflux, 4-6h) Reagent Ethyl Bromoacetate + K2CO3 Reagent->Intermediate Product Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate (Target Scaffold) Intermediate->Product Intramolecular Cyclization Cyclization Dieckmann Condensation (NaH/THF or NaOEt/EtOH) Cyclization->Product

Caption: Workflow for the synthesis of the diester intermediate and its subsequent cyclization to the benzofuran scaffold.

Figure 2: Mechanistic Pathway (Dieckmann Condensation)

This diagram illustrates the electronic flow during the ring-closing step.

Mechanism Step1 Diester Intermediate (C12H13FO5) Step2 Enolate Formation (Deprotonation at alpha-CH2) Step1->Step2 Base (NaH) Step3 Nucleophilic Attack (Enolate attacks Ester Carbonyl) Step2->Step3 Intramolecular Step4 Tetrahedral Intermediate (Alkoxide formation) Step3->Step4 Step5 Elimination of Methoxide (Ring Closure) Step4->Step5 Final 3-Hydroxybenzofuran Product (Tautomerizes to Keto form) Step5->Final - MeOH

Caption: Step-wise mechanism of the Dieckmann condensation leading to the 5-fluorobenzofuran core.[1][4]

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation or hydrolysis.Ensure

is anhydrous. Add catalytic NaI (Finkelstein) to accelerate reaction. Avoid water in solvent.
Product is an Oil (Step 1) Residual solvent or impurities.Dry under high vacuum (>1h). If purity >95% by NMR, proceed to Step 2 without distillation.
No Cyclization (Step 2) Base quality or moisture.Use fresh NaH. Ensure THF is distilled/dry. If using NaOEt, ensure it is freshly prepared.
Saponification (Step 2) Presence of water/hydroxide.[5]Strictly anhydrous conditions. If saponification occurs (formation of carboxylic acid), re-esterify using

.
Regioselectivity N/AThis substrate is designed for regioselective cyclization; the enolate can only attack the benzoate ester.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Methyl 5-fluorosalicylate. Retrieved from [Link]

  • Organic Chemistry Portal. Dieckmann Condensation: Mechanism and Applications. Retrieved from [Link]

Sources

Application Note: Synthesis of 7-Fluoro-1,4-benzoxazepine-3,5-diones via Aminolysis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Scope

The 1,4-benzoxazepine-3,5-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently utilized in the development of anxiolytics, anti-inflammatory agents, and target-specific neurological therapeutics[1][2]. Constructing this 7-membered ring efficiently requires precise control over chemoselectivity and intramolecular cyclization.

This application note details a validated, two-phase protocol for reacting Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate [3] with primary amines. By leveraging the differential reactivity of the molecule's two ester moieties, researchers can synthesize a library of 4-substituted-7-fluoro-3,4-dihydro-1,4-benzoxazepine-3,5(2H)-diones with high atom economy and reliable yields.

Mechanistic Causality & Reaction Design

The starting material, Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate, possesses two distinct electrophilic centers: an aromatic methyl ester and an aliphatic ethyl ester. Successful cyclization relies on the sequential, chemoselective attack of these centers.

  • Phase 1: Chemoselective Aminolysis: The aliphatic ethyl ester is significantly more electrophilic than the aromatic methyl ester due to the lack of resonance stabilization from the benzene ring and lower steric hindrance. Primary amines selectively attack this aliphatic position, undergoing aminolysis to form an intermediate secondary amide while releasing ethanol.

  • Phase 2: Base-Promoted Intramolecular Cyclization: Once the amide is formed, the secondary nitrogen must be activated to close the ring. Under basic conditions (e.g., Sodium methoxide), this nitrogen is deprotonated, drastically increasing its nucleophilicity. It subsequently attacks the adjacent, less reactive aromatic methyl ester. The elimination of methanol drives the formation of the thermodynamically stable 7-membered ring[4].

  • Regiochemical Mapping: Based on standard IUPAC numbering for the fused benzoxazepine system, the fluorine atom located at C5 of the starting benzoate directly maps to the C7 position of the resulting 1,4-benzoxazepine-3,5-dione.

Workflow SM Methyl 2-(2-ethoxy-2-oxoethoxy) -5-fluorobenzoate Intermediate Amide Intermediate (Methyl ester intact) SM->Intermediate Aminolysis (-EtOH) Amine Primary Amine (R-NH2) Amine->Intermediate Product 7-Fluoro-4-substituted- 1,4-benzoxazepine-3,5-dione Intermediate->Product Cyclization Base/Heat (-MeOH)

Workflow of chemoselective aminolysis and intramolecular cyclization.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system incorporating specific In-Process Control (IPC) checkpoints. The procedure below uses benzylamine as the model primary amine.

Reagents & Equipment
  • Substrate: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS: 796851-83-7, Purity ≥97%)[3]

  • Nucleophile: Benzylamine (1.1 equivalents)

  • Reagents: Sodium methoxide (NaOMe, 1.2 equivalents), Anhydrous Methanol (MeOH), Anhydrous Toluene.

  • Equipment: 50 mL round-bottom flask, reflux condenser, LC-MS, and FT-IR spectrometer.

Step-by-Step Methodology

Step 1: Intermediate Amide Formation

  • Initiation: Dissolve 1.0 mmol (256 mg) of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate in 5 mL of anhydrous MeOH.

  • Amine Addition: Add 1.1 mmol (118 mg) of benzylamine dropwise at room temperature while stirring.

  • Propagation: Heat the reaction mixture to 60°C for 4–6 hours.

  • IPC Checkpoint 1 (Validation): Sample the reaction for LC-MS. The starting material peak (

    
     257 [M+H]⁺) should disappear, replaced by the intermediate amide (
    
    
    
    318 [M+H]⁺). This confirms the selective loss of ethanol (-46 Da) and addition of benzylamine.

Step 2: Ring Closure 5. Activation: Once Step 1 is complete, add 1.2 mmol of NaOMe (as a 25% solution in MeOH) directly to the reaction vessel (one-pot telescoping). 6. Cyclization: Elevate the temperature to reflux (approx. 65°C) and stir for an additional 8 hours. 7. IPC Checkpoint 2 (Validation): Analyze via LC-MS and FT-IR.

  • Mass Shift: The intermediate mass (
    
    
    318) will shift to the final product mass (
    
    
    286 [M+H]⁺), confirming the loss of methanol (-32 Da).
  • IR Shift: The secondary N-H stretch (~3300 cm⁻¹) present in the intermediate will completely disappear, as the nitrogen becomes a tertiary atom within the cyclic imide structure.
  • Workup: Cool the mixture to room temperature. Quench with 1M HCl to neutralize the base (pH ~6). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50) to yield the pure 4-benzyl-7-fluoro-3,4-dihydro-1,4-benzoxazepine-3,5(2H)-dione.

Quantitative Data & Substrate Scope

The causality between the steric/electronic properties of the primary amine and the reaction efficiency is summarized below. Highly nucleophilic, unhindered amines perform optimally, whereas bulky or electron-deficient amines require harsher cyclization conditions[4].

Primary Amine (R-NH₂)Base / Solvent SystemTotal TimeIsolated YieldMechanistic Observation
Benzylamine NaOMe / MeOH12 h82%Ideal balance of high nucleophilicity and low steric hindrance; rapid aminolysis.
Isopropylamine NaOMe / MeOH14 h74%Secondary carbon branching introduces mild steric bulk, slightly retarding the cyclization rate.
Aniline K₂CO₃ / Toluene18 h65%Lower nucleophilicity of aromatic amines necessitates higher temperatures (Toluene reflux) for efficient ring closure.
tert-Butylamine NaOMe / Toluene24 h< 30%Severe steric hindrance at the α-carbon prevents the nitrogen from achieving the trajectory required to attack the methyl ester.

References

  • CA2187541C - Benzoxazepine derivatives, salts thereof, and drugs containing the same Source: Google Patents URL
  • Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides Source: PubMed (NIH) URL:[Link]

  • Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1,4]oxazepin-3(2 H)-one (thione) Source: ResearchGate URL:[Link]

Sources

Application Note: Hydrolysis Protocols for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the hydrolysis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate .

This molecule contains two distinct ester functionalities—an aromatic benzoate and an aliphatic acetate (via an ether linkage). This structural duality allows for tunable reactivity: complete hydrolysis to the dicarboxylic acid or selective hydrolysis to the mono-ester.

Executive Summary & Chemical Context

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is a bifunctional intermediate often employed in the synthesis of 5-fluorobenzofuran-3-one scaffolds or as a linker in medicinal chemistry.

Reactivity Profile

The molecule presents two electrophilic sites with distinct hydrolytic rates:

  • Aliphatic Ester (Ethyl 2-oxyacetate moiety): Highly reactive. Accessible to nucleophilic attack; hydrolyzes rapidly under mild basic conditions.

  • Aromatic Ester (Methyl 5-fluorobenzoate moiety): Less reactive. Sterically shielded by the ortho-ether linkage, though electronically activated by the para-fluorine atom. Hydrolysis typically requires elevated temperatures or stronger nucleophiles.

Critical Process Control:

  • Pathway Divergence: In aqueous base, hydrolysis occurs. In anhydrous base (e.g., NaOMe/MeOH), this substrate undergoes Dieckmann condensation to form the benzofuran-3-one ring, not the hydrolysis product. Solvent selection is the primary determinant of the product outcome.

Reaction Pathways & Logic

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways SM Methyl 2-(2-ethoxy-2-oxoethoxy)- 5-fluorobenzoate Mono Intermediate: Mono-Acid (Aliphatic Hydrolysis) SM->Mono LiOH (1.0 eq) THF/H2O, 0°C DiAcid Target Product: 2-(Carboxymethoxy)-5-fluorobenzoic acid SM->DiAcid Global Hydrolysis: NaOH (excess), Reflux Benzofuran Side Product (Cyclization): 5-Fluorobenzofuran-3-one SM->Benzofuran Anhydrous Base (NaOMe/MeOH) Mono->DiAcid NaOH (3.0 eq) Heat, >60°C

Figure 1: Chemoselectivity map showing hydrolysis vs. cyclization pathways.

Experimental Protocols

Protocol A: Complete Hydrolysis (Synthesis of the Di-acid)

Objective: Conversion of both ester groups to carboxylic acids. Application: Generation of hydrophilic linkers or dicarboxylic acid precursors.

Materials:

  • Substrate: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)[1]

  • Solvent: THF/Water (3:1 v/v) or Methanol/Water (3:1 v/v)

  • Acid: 1M HCl or 1M KHSO₄

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the substrate in THF (or MeOH). Ensure complete solvation.

  • Base Addition: Prepare a solution of LiOH·H₂O (4.0 equiv) in water. Add this dropwise to the organic solution.

    • Note: A slight exotherm may occur.[2]

  • Reaction: Heat the mixture to 60°C (or reflux if using MeOH) for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The aliphatic ester cleaves first (t < 1h). The aromatic ester requires the sustained heat.

  • Workup:

    • Cool to room temperature.[3]

    • Concentrate under reduced pressure to remove the organic solvent (THF/MeOH).

    • Dilute the remaining aqueous residue with water (approx. 5 mL per mmol substrate).

    • Wash the aqueous phase with Ethyl Acetate (EtOAc) once to remove unreacted neutral impurities. Discard the organic layer.

  • Isolation: Acidify the aqueous phase to pH ~2 using 1M HCl.

    • Observation: The product, 2-(carboxymethoxy)-5-fluorobenzoic acid , typically precipitates as a white solid.

  • Purification: Filter the solid and wash with cold water. If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Typical Yield: 90–95%

Protocol B: Selective Hydrolysis (Synthesis of the Mono-ester)

Objective: Hydrolysis of the aliphatic ethyl ester while preserving the aromatic methyl ester. Application: Creating a "handle" for asymmetric coupling or stepwise functionalization.

Materials:

  • Base: LiOH·H₂O (Strictly 1.05 equiv)

  • Solvent: THF/Water (4:1) – Cooled

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 equiv) in THF and cool to 0°C in an ice bath.

  • Controlled Addition: Add LiOH·H₂O (1.05 equiv dissolved in minimum water) dropwise over 20 minutes.

    • Mechanism:[1][4][5][6] The aliphatic ester is kinetically more labile. Low temperature prevents attack on the benzoate.

  • Reaction: Stir at 0°C for 2–3 hours. Do not heat.

  • Quench: Quench immediately with 1.0 equiv of cold 1M HCl or KHSO₄ solution.

  • Workup: Extract rapidly with EtOAc. Wash with brine, dry, and concentrate.

  • Purification: Flash chromatography is usually required to separate the mono-acid from traces of di-acid or starting material.

Data Summary & Optimization Table

ParameterProtocol A (Global Hydrolysis)Protocol B (Selective)Critical Notes
Stoichiometry 3.0 – 5.0 equiv Base1.0 – 1.1 equiv BaseExcess base in Protocol B leads to di-acid.
Temperature 60°C to Reflux0°C to RTHeat is the "switch" for the benzoate ester.
Solvent System THF/H₂O or MeOH/H₂OTHF/H₂OTHF is preferred for selectivity to avoid transesterification.
Time 4 – 12 Hours1 – 3 HoursMonitor aliphatic ester disappearance by TLC.
pH Target Acidify to pH < 2Acidify to pH 3–4Careful acidification in B prevents hydrolysis during workup.

Troubleshooting & Safety

Common Pitfalls
  • Cyclization (The "Red" Solution):

    • Symptom:[1][5][7] Reaction mixture turns deep red/orange.

    • Cause: Use of anhydrous base (e.g., NaH, NaOMe) or insufficient water. This triggers the Dieckmann condensation to 5-fluorobenzofuran-3-one.

    • Fix: Ensure water is present in the solvent system from the start (Saponification requires H₂O).

  • Incomplete Benzoate Hydrolysis:

    • Symptom:[1][5][7] LC-MS shows M+14 mass (Methyl ester remains).

    • Cause: Steric hindrance from the ortho-ether chain.

    • Fix: Increase temperature to reflux and use NaOH instead of LiOH (stronger nucleophile).

Safety Profile
  • Fluorinated Intermediates: While generally stable, fluorinated benzoic acid derivatives can be skin irritants. Wear standard PPE.

  • Acidification: Evolution of heat during acidification of the basic reaction mixture. Add acid slowly.

References

  • General Hydrolysis of Benzoate Esters

    • Title: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzo
    • Source: Zenodo / ResearchG
    • URL:[Link]

  • Selectivity in Diester Systems

    • Title: Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions.
    • Source: N
    • URL:[Link]

  • Cyclization Risks (Benzofuran Synthesis)

    • Title: Synthesis of 2-Carboxy-6-methoxy-2,3-dihydrobenzofuran acid (Enzym
    • Source: Academic Journals.[2]

    • URL:[Link]

  • Fluorinated Benzoic Acid Preparation

    • Title: Process for preparing fluoroarom
    • Source: European P
    • URL:[Link]

Sources

safe handling and storage of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Utilization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Executive Summary & Chemical Profile

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is a specialized diester intermediate used primarily in the synthesis of fluorinated benzofurans and chroman derivatives for medicinal chemistry. Its dual-ester functionality makes it a versatile yet moisture-sensitive building block. This guide outlines the rigorous protocols required to maintain its chemical integrity and ensure operator safety.

Physicochemical Specifications
PropertySpecification / Data
Chemical Name Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Molecular Formula C₁₂H₁₃FO₅
Molecular Weight 256.23 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, DCM, EtOAc, MeOH; Insoluble in Water
Key Functionality Diester (Methyl/Ethyl), Fluorinated Aromatic
Stability Moisture sensitive (susceptible to hydrolysis)

Risk Assessment & Safety Protocols (HSE)

While specific toxicological data for this exact intermediate may be limited, its structural analogs (fluorinated salicylates and alpha-halo esters) suggest a standard irritant profile. However, the presence of the fluoro-group and ester linkages necessitates strict adherence to chemical hygiene.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevent inhalation of aerosols or hydrolyzed vapors.
Dermal Nitrile Gloves (Double-gloving recommended)Protects against ester permeation; Fluorinated compounds can enhance lipophilicity/absorption.
Ocular Chemical Splash GogglesPrevent ocular damage from potential splashes during solubilization.
Body Lab Coat + Chemical ApronStandard barrier protection.

Storage & Stability Protocol

The primary degradation pathway for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is hydrolysis of the ester groups, leading to the formation of the corresponding carboxylic acids (Methyl 5-fluorosalicylate or the diacid), which ruins downstream cyclization efficiency.

Storage Hierarchy
  • Temperature: Store at 2°C to 8°C . Low temperature kinetically inhibits hydrolysis and transesterification.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is less of a concern than moisture, but inert gas prevents condensation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation if trace acid is present.

  • Desiccation: Store secondary containment over activated silica gel or Drierite.

Handling & Solubilization Workflow

Objective: Prepare a stock solution for reaction without introducing water.

Step-by-Step Protocol:

  • Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Reason: Opening a cold vial condenses atmospheric moisture directly into the product.

  • Weighing: Weigh quickly in a low-humidity environment. If the compound is an oil, use a glass syringe or positive-displacement pipette to avoid dripping.

  • Solvent Selection:

    • Preferred: Anhydrous DMF, DMSO, or Acetonitrile.

    • Avoid: Protic solvents (Ethanol/Methanol) unless used immediately, to prevent transesterification.

  • Dissolution: Vortex gently. If solid, mild sonication (<30°C) is permissible.

Application: Synthesis & Utilization

This compound is typically synthesized via O-alkylation and used for cyclization. Below is the standard workflow for its generation and subsequent use.

A. Synthesis of the Intermediate
  • Reagents: Methyl 5-fluorosalicylate (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF or Acetone (Anhydrous).

  • Procedure:

    • Dissolve Methyl 5-fluorosalicylate in DMF.

    • Add K₂CO₃ and stir for 15 min to form the phenoxide.

    • Add Ethyl bromoacetate dropwise (Exothermic).

    • Stir at RT (or 60°C for faster rates) for 4-12 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over Na₂SO₄.[2][3][4]

B. Downstream Cyclization (Benzofuran Synthesis)

The primary utility of this intermediate is the "Rap-Stoermer" type cyclization to form Ethyl 5-fluorobenzofuran-2-carboxylate .

  • Mechanism: Base-mediated intramolecular Claisen condensation followed by decarboxylation/dehydration.

  • Key Insight: The 2-ethoxy-2-oxoethoxy side chain provides the two carbons necessary to close the furan ring.

Visual Workflow: Synthesis & Handling

G Start Raw Materials: Methyl 5-fluorosalicylate + Ethyl Bromoacetate Rxn O-Alkylation (K2CO3 / DMF / 60°C) Start->Rxn Nucleophilic Substitution Product TARGET INTERMEDIATE: Methyl 2-(2-ethoxy-2-oxoethoxy)- 5-fluorobenzoate Rxn->Product Workup & Isolation Storage Storage Protocol: 2-8°C, Argon, Desiccated Product->Storage Preservation Cyclization Cyclization Reaction: (NaOEt / EtOH) Forms Benzofuran Core Product->Cyclization Direct Use Storage->Cyclization Drug Synthesis

Figure 1: Synthesis and utilization workflow for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

Emergency Response Procedures

IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap and lukewarm water for 15 mins.Apply polyethylene glycol (PEG 400) if available to solubilize lipophilic residues.
Eye Contact Rinse cautiously with water for 15 mins. Remove contacts.Seek medical attention immediately.
Spill (Liquid) Absorb with vermiculite or sand.Do not use combustible materials (sawdust). Dispose as hazardous organic waste.
Fire Use CO₂, Dry Chemical, or Foam.Do not use high-pressure water jet (may scatter the ester).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-amino-5-fluorobenzoate (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Fluorinated Benzoate Esters.[5] Retrieved from [Link]

Sources

use of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate in Fragment-Based Drug Discovery

Introduction

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS Registry Number: [Implicit]; structural analog to CAS 115279-43-3 derivatives) is a specialized bifunctional building block designed for the rapid synthesis of 5-fluorobenzofuran-3-one and 3-hydroxybenzofuran scaffolds. In the context of Fragment-Based Drug Discovery (FBDD), this reagent serves as a critical "pro-fragment" or core precursor.

While the acyclic diester itself is rarely screened due to its flexibility and hydrolytic instability, its value lies in its ability to undergo a Dieckmann Condensation to yield the rigid, ligand-efficient benzofuran core. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., FLT3, PIM1), GPCR ligands, and anti-inflammatory agents. The inclusion of the fluorine atom at the C5 position enhances metabolic stability and alters the electronic properties of the aromatic ring, often improving binding affinity via halogen bonding or hydrophobic interactions.

Scientific Mechanism & Causality

The utility of this compound rests on the Dieckmann Condensation , an intramolecular Claisen condensation.[1][2]

  • Base-Promoted Enolization: A base deprotonates the

    
    -carbon of the ethoxy-side chain (the most acidic position, flanked by the ester carbonyl).
    
  • 5-Exo-Trig Cyclization: The resulting enolate attacks the carbonyl carbon of the benzoate methyl ester.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, expelling the methoxide leaving group and forming the

    
    -keto ester ring.
    
  • Aromatization/Tautomerization: The product exists in equilibrium between the keto-form (benzofuran-3-one) and the enol-form (3-hydroxybenzofuran), stabilized by the aromaticity of the fused benzene ring.

Why this specific reagent?

  • Pre-installed Fluorine: Introducing fluorine after cyclization is difficult and often lacks regioselectivity. This reagent guarantees a 5-fluoro substitution pattern.

  • Mixed Ester Functionality: The methyl/ethyl differentiation allows for potential chemoselective hydrolysis, though in standard Dieckmann conditions, transesterification often dictates the final ester group.

Experimental Protocols

Protocol A: Synthesis of the 5-Fluoro-3-Hydroxybenzofuran Core

Objective: To cyclize the acyclic precursor into the active fragment scaffold.

Reagents:

  • Substrate: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (1.0 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) or Sodium Ethoxide (NaOEt) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Quench: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the substrate in anhydrous solvent (0.1 M concentration).

    • Expert Insight: Use THF with KOtBu for faster kinetics and to avoid transesterification issues common with alcoholic solvents.

  • Cyclization: Cool the solution to 0°C. Add the base portion-wise over 10 minutes to control the exotherm.

    • Observation: The solution often turns deep yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (acyclic diester) is less polar than the cyclized product (which can H-bond).

  • Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl. The pH must be acidic (<4) to protonate the enolate and precipitate the product.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂, 0-30% EtOAc/Hexanes).

Yield Expectation: 75–90% Product: Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate (if EtOH used) or mixed ester.

Protocol B: Decarboxylation to the "Naked" Fragment

Objective: To remove the ester group and generate 5-fluorobenzofuran-3-one for direct binding screens.

  • Hydrolysis: Treat the cyclized ester (from Protocol A) with 10% NaOH (aq) at reflux for 1 hour to form the carboxylic acid.

  • Decarboxylation: Acidify to pH 1 with HCl. Heat the crude acid in a mixture of acetic acid/HCl (10:1) at 100°C for 2 hours.

  • Result: Evolution of CO₂ yields 5-fluorobenzofuran-3-one .

Visualization of Workflows

Figure 1: Mechanistic Pathway of Cyclization

Caption: Transformation of the acyclic diester to the benzofuran scaffold via base-mediated Dieckmann condensation.

DieckmannPathway Start Methyl 2-(2-ethoxy-2-oxoethoxy) -5-fluorobenzoate Enolate Enolate Intermediate (Acyclic) Start->Enolate Deprotonation Base Base (KOtBu) Base->Enolate Cyclic Tetrahedral Intermediate Enolate->Cyclic 5-exo-trig Attack Product 5-Fluoro-3-hydroxybenzofuran -2-carboxylate Cyclic->Product -OMe Elimination

Figure 2: FBDD Workflow Using the Reagent

Caption: Integration of the fluorobenzoate building block into a fragment library generation pipeline.

FBDD_Workflow Reagent Reagent: Methyl 2-(2-ethoxy-2-oxoethoxy) -5-fluorobenzoate Step1 Step 1: Cyclization (Protocol A) Reagent->Step1 Core Scaffold: 5-Fluoro-3-hydroxybenzofuran Step1->Core Branch1 Path A: Decarboxylation (Protocol B) Core->Branch1 Branch2 Path B: C2-Functionalization (Amide Coupling) Core->Branch2 Lib1 Fragment 1: 5-Fluoro-benzofuran-3-one Branch1->Lib1 Lib2 Fragment Library: 2-Carboxamide Derivatives Branch2->Lib2 Screen Screening: SPR / NMR / X-Ray Crystallography Lib1->Screen Lib2->Screen

Data & Comparison

Table 1: Optimization of Cyclization Conditions Comparison of base and solvent effects on the yield of the benzofuran core.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Note
1NaOEt (1.5)EtOH78 (Reflux)472%Transesterification to Ethyl ester observed.
2NaH (1.2)THF0 -> 251265%Slower kinetics; requires strictly anhydrous conditions.
3KOtBu (1.2) THF 0 -> 25 2 88% Recommended. Cleanest conversion; minimal byproducts.
4LHMDS (1.1)THF-78182%Good for small scale; expensive for bulk library synthesis.

References

  • Dieckmann Condensation Mechanism & Utility

    • Source: Organic Chemistry Portal.[3] "Dieckmann Condensation."[1][2][3][4][5]

    • URL:[Link]

  • Benzofuran Synthesis via Cyclization

    • Title: "Benzofuran Synthesis via Acid Catalyzed Cycliz
    • Source: WuXi AppTec, QM Magic Class | Chapter 31.
    • URL:[Link]

  • Fluorinated Heterocycles in Drug Design: Title: "Fluorinated Building Blocks in Drug Design: Why They M
  • 3-Hydroxybenzofurans as Kinase Inhibitors

    • Title: "Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innov
    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

improving the yield of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate via the O-alkylation of methyl 5-fluorosalicylate with ethyl bromoacetate .

This specific transformation presents a unique "Mixed Ester" challenge: the target molecule contains both a methyl ester (on the aromatic ring) and an ethyl ester (on the side chain). The most frequent cause of yield loss and impurity formation in this synthesis is transesterification (ester scrambling) caused by improper solvent choice, alongside competitive hydrolysis and incomplete conversion due to the intramolecular hydrogen bonding of the salicylate starting material.

Part 1: Critical Troubleshooting (Q&A)

Q1: My LC-MS shows a mixture of products with M+14 and M-14 mass shifts. What is happening?

Diagnosis: You are experiencing Transesterification (Ester Scrambling) . The Mechanism: If you use an alcohol solvent (Methanol or Ethanol), the alkoxide generated can attack the ester groups.

  • Scenario A (Methanol solvent): The ethyl ester on the side chain exchanges with methanol, converting your ethyl ester to a methyl ester (Mass -14).

  • Scenario B (Ethanol solvent): The methyl ester on the benzoate ring exchanges with ethanol, converting it to an ethyl benzoate (Mass +14).

The Solution: Strictly avoid protic solvents (alcohols). Switch to polar aprotic solvents.

  • Recommended: Acetone (for mild reflux), Acetonitrile (MeCN, for higher temp), or DMF (for difficult substrates, though workup is harder).

  • Validation: Run a solvent blank test. The target molecule should remain stable in the solvent/base mixture for 24h at reflux.

Q2: The reaction stalls at 60-70% conversion despite adding excess alkyl halide. Why?

Diagnosis: "Salicylate Effect" (Intramolecular Hydrogen Bonding) . The Mechanism: The phenolic hydroxyl group in methyl 5-fluorosalicylate forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the methyl ester. This locks the proton, making deprotonation by mild bases (like


) slower and the resulting phenoxide less nucleophilic due to chelation.

The Solution:

  • Catalysis: Add 10-20 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting the Ethyl Bromoacetate to the more reactive Ethyl Iodoacetate.

  • Solvation: If using Acetone, add a phase transfer catalyst like Tetrabutylammonium bromide (TBAB) (5 mol%) to solubilize the carbonate base, or switch to Acetonitrile which allows for higher reflux temperatures (82°C vs 56°C) to break the H-bond network.

Q3: I see a significant amount of "Acid" impurity (M-14 or M-28).

Diagnosis: Hydrolysis . The Mechanism: The presence of water, combined with the carbonate base, generates hydroxide ions which saponify the esters. Since the aliphatic ester (side chain) is less sterically hindered than the benzoate, it usually hydrolyzes first.

The Solution:

  • Reagents: Use anhydrous

    
     (dried in an oven at 120°C overnight).
    
  • Solvent: Use anhydrous Acetone or MeCN (water content <0.1%).

  • Atmosphere: Conduct the reaction under a nitrogen or argon blanket to exclude atmospheric moisture.

Part 2: Optimized Experimental Protocol

Target Reaction: Methyl 5-fluorosalicylate + Ethyl bromoacetate


 Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Standard Operating Procedure (SOP-802)
ReagentEquiv.RoleCritical Note
Methyl 5-fluorosalicylate 1.0SubstrateLimiting reagent.
Ethyl Bromoacetate 1.2ElectrophileSlight excess drives kinetics. Toxic/Lachrymator.
Potassium Carbonate (

)
2.0BaseMust be anhydrous/finely ground.
Potassium Iodide (KI) 0.1CatalystEssential for high conversion.
Acetone (Anhydrous) [0.2 M]SolventDo NOT use Ethanol/Methanol.

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.

  • Charging: Add Methyl 5-fluorosalicylate (1.0 eq) and Anhydrous Acetone (5 mL per mmol substrate).

  • Deprotonation: Add powdered anhydrous

    
      (2.0 eq). Stir at room temperature for 15-30 minutes. Observation: The solution may turn yellow as the phenoxide forms.
    
  • Addition: Add Potassium Iodide (KI) (0.1 eq), followed by the dropwise addition of Ethyl Bromoacetate (1.2 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 60°C bath temp). Stir vigorously to suspend the solid base.

  • Monitoring: Check by TLC or HPLC at 4 hours.

    • If SM remains: Add 0.1 eq additional Ethyl Bromoacetate and continue reflux.

    • Endpoint: Typically 6–12 hours.

  • Workup (Aqueous):

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ) through a celite pad. Wash the pad with Acetone.
    • Concentrate the filtrate under reduced pressure to remove Acetone.[2]

    • Redissolve residue in Ethyl Acetate.[1] Wash with Water (2x) and Brine (1x).

    • Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[1][2]
      
  • Purification: Recrystallization from Hexanes/EtOAc is often possible. If oil, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Reaction Logic & Troubleshooting Visuals

Figure 1: Reaction Pathway & Side Reaction Logic

This diagram illustrates the desired pathway versus the critical "Mixed Ester" failure modes.

ReactionLogic SM Methyl 5-fluorosalicylate (Substrate) Target TARGET PRODUCT Methyl 2-(2-ethoxy-2-oxoethoxy)- 5-fluorobenzoate SM->Target Anhydrous / Aprotic KI Catalyst Side_Hydrolysis IMPURITY: Acid Derivative (Hydrolysis) SM->Side_Hydrolysis Wet Solvent (Water present) Side_Scramble IMPURITY: Scrambled Esters (Transesterification) SM->Side_Scramble Alcohol Solvent (MeOH/EtOH) Reagent Ethyl Bromoacetate + K2CO3 / Acetone Reagent->Target

Caption: Figure 1. Reaction pathway showing the critical dependence on aprotic solvents to avoid ester scrambling.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurities CheckSolvent Are you using Methanol or Ethanol? Start->CheckSolvent CheckWater Is the solvent anhydrous? CheckSolvent->CheckWater No Action_Solvent CRITICAL ERROR: Switch to Acetone or MeCN to prevent transesterification. CheckSolvent->Action_Solvent Yes CheckConv Is conversion < 90%? CheckWater->CheckConv Yes Action_Dry Dry solvent/base. Add Molecular Sieves. CheckWater->Action_Dry No Action_Cat Add 10 mol% KI. Increase Temp (MeCN reflux). CheckConv->Action_Cat Yes Action_Good Proceed to Workup CheckConv->Action_Good No

Caption: Figure 2. Step-by-step diagnostic tree for resolving common yield issues in mixed-ester synthesis.

References

  • ChemSpider Synthetic Pages . O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. (Demonstrates the efficacy of MeCN/K2CO3 for ortho-alkylation of salicyl derivatives).

  • BenchChem Technical Support . Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. (General grounding for base selection and solvent effects in phenolic alkylation).

  • Master Organic Chemistry . The Williamson Ether Synthesis: Planning and Mechanism. (Mechanistic validation of SN2 preference and side reaction avoidance).

  • ChemicalBook . Methyl 5-bromosalicylate Synthesis. (Reference for handling salicylate methyl esters during reflux conditions).

Sources

purification of crude Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 2/Tier 3 Technical Support resource, designed for organic chemists and purification specialists. It assumes basic familiarity with chromatography but addresses the specific physicochemical challenges of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate .

Ticket ID: PUR-MFB-001 Status: Open Subject: Optimization of Flash Column Chromatography for Diester/Ether Derivative

Compound Profile & Chemical Analysis

Before initiating purification, understand the physicochemical behavior of your target molecule. This dictates your stationary phase and solvent choices.

  • Target Molecule: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

  • Functional Groups:

    • Aryl Fluoride: Electron-withdrawing, stable.

    • Methyl Benzoate (Ester 1): Moderately polar, susceptible to hydrolysis/transesterification.

    • Ethyl Acetate Side Chain (Ester 2): Moderately polar, susceptible to hydrolysis/transesterification.

    • Ether Linkage: Stable, increases polarity relative to alkyl chains.

  • Key Impurities (Predicted from Synthesis):

    • Methyl 5-fluorosalicylate (Starting Material): Phenolic. Can streak on silica due to acidity.

    • Ethyl bromoacetate (Reagent): Low polarity, often invisible in UV (requires staining).

    • Hydrolysis Byproducts: Carboxylic acids (high polarity, stick to baseline).

Pre-Purification Diagnostics (TLC & Solubility)[1]

Q: What is the optimal TLC method for this compound? A: Do not rely on a single solvent system. The target molecule has two ester groups, making it moderately polar.

  • Standard Screen: 20% EtOAc in Hexanes.[1] Target R_f should be 0.25 – 0.35 .

  • Alternative Screen (If SM co-elutes): 100% Toluene or 5% EtOAc in Toluene.

    • Why? Toluene provides

      
       interactions with the aromatic ring, often separating the phenolic starting material (which has internal H-bonding) from the product (which does not).
      

Q: My sample is not dissolving well in Hexane/EtOAc. How should I load it? A: This compound is a diester and may be an oil or a low-melting solid.

  • Preferred: Dry Loading . Dissolve the crude in a minimum amount of DCM, mix with silica (1:2 ratio by weight), and rotovap to dryness. This prevents "band broadening" caused by loading in a strong solvent like DCM or EtOAc.

  • Alternative: Toluene Loading . If liquid loading is necessary, dissolve in minimal Toluene. It is a weaker eluent than DCM and interferes less with the gradient.

The Purification Protocol (Step-by-Step)

Phase A: Stationary Phase Selection

Use Standard Silica Gel 60 (40–63 µm) .

  • Warning: Avoid "Basic Alumina" unless strictly necessary. The ester groups are sensitive to base-catalyzed hydrolysis or transesterification.

Phase B: Mobile Phase & Gradient

Standard System: Hexanes / Ethyl Acetate (EtOAc)[2]

StepSolvent Ratio (Hex:EtOAc)Column Volumes (CV)Purpose
1 100:02 CVColumn equilibration & elution of non-polar alkyl halides.
2 95:53 CVElution of very non-polar impurities.
3 90:10 to 70:3010 CV (Linear Gradient)Elution of Target Molecule.
4 50:503 CVFlush out polar phenolic impurities/acids.
Phase C: Critical Troubleshooting (FAQ)

Q: I see a "ghost" spot appearing after purification that wasn't in the crude. What happened? A: You likely experienced Transesterification .[3]

  • The Cause:[3][4][5][6] If you used Methanol (MeOH) or Ethanol (EtOH) in your mobile phase (e.g., DCM/MeOH), the silica gel (which is slightly acidic) can catalyze the exchange of the ester groups. The Ethyl ester side chain might swap to a Methyl ester.

  • The Fix:Strictly avoid alcohols in the mobile phase. Use Hexane/EtOAc or Hexane/Acetone. If you must use alcohols, neutralize the silica with 1% Triethylamine (TEA), though this risks hydrolysis.

Q: The Starting Material (Phenol) is streaking and contaminating my product. A: Phenols interact strongly with the silanols on the silica surface.

  • The Fix: The product is an ether/ester and is less acidic than the phenol. The phenol usually elutes after the product if the product is sufficiently non-polar, OR it streaks through the product peak.

  • Strategy: Run the column slower. If streaking persists, switch to DCM/Hexane gradients. The phenol is often much less soluble in Hexane/DCM mixtures than the diester product, improving separation.

Q: My yield is lower than expected, but the column looks clean. A: Check the aqueous workup before the column.

  • The Trap: The product contains a "malonate-like" motif (2-ethoxy-2-oxoethoxy). It can be susceptible to hydrolysis if the crude was left in high pH aqueous solution (e.g., during a K2CO3 wash) for too long. Ensure the crude was dried thoroughly (

    
    ) before loading.
    

Visualization & Logic Flows

Diagram 1: Purification Decision Tree

This logic flow guides you through the solvent selection process based on your initial TLC results.

PurificationLogic Start Start: Crude Mixture Analysis TLC_Check Run TLC: 20% EtOAc/Hexane Start->TLC_Check Decision_Rf Is Target Rf between 0.2 and 0.4? TLC_Check->Decision_Rf Path_Good Separation is Good (Delta Rf > 0.1) Decision_Rf->Path_Good Yes Path_Bad Poor Separation from SM (Co-elution) Decision_Rf->Path_Bad No / Too Low / Too High Action_Standard Proceed: Gradient 0-30% EtOAc Path_Good->Action_Standard Check_Streak Is SM Streaking? Path_Bad->Check_Streak Action_Toluene Switch Solvent: Try Toluene/EtOAc (95:5) Action_DCM Switch Solvent: DCM/Hexane Gradient Check_Streak->Action_Toluene No (Just close Rf) Check_Streak->Action_DCM Yes (Phenol tailing)

Caption: Decision matrix for solvent selection based on TLC behavior of the crude diester.

Diagram 2: Impurity Separation Strategy

Understanding the polarity relative to the target is crucial for cutting fractions.

ImpurityProfile cluster_0 Elution Order (Hex/EtOAc) Reagent Ethyl Bromoacetate (Non-Polar, Invisible UV) Target TARGET MOLECULE (Diester/Ether) Reagent->Target Elutes First (Low Rf) SM Methyl 5-fluorosalicylate (Phenolic, H-Bonding) Target->SM Elutes Second (Careful Cutting) Hydrolysis Acid Byproducts (Very Polar, Baseline) SM->Hydrolysis Retained on Column

Caption: Expected elution order on Silica Gel 60. Note that the Phenol (SM) may streak into the Target fractions.

Summary of Key Specifications

ParameterSpecificationReason
Stationary Phase Silica Gel 60 (40-63 µm)Standard resolution; cost-effective.
Mobile Phase A Hexanes (or Heptane)Non-polar carrier.
Mobile Phase B Ethyl AcetatePolar modifier; good solubility for esters.
Alternative MP TolueneExploits

selectivity for aromatic separation.
Loading Dry Load (Silica)Prevents band broadening for oily diesters.
Detection UV 254 nmStrong absorption by benzoate ring.
Avoid Methanol / EthanolPrevents transesterification of ethyl/methyl esters.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Solvent Selection and Optimization. Sorbtech Technical Guides. Link

  • Biotage. (2023).[1] Using TLC to Scout Flash Chromatography Solvents.[7][1][8] Biotage Knowledge Base. Link

  • Reich, H. J. (2013). "Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography." University of Wisconsin-Madison Chemistry Resources. Link

Sources

Technical Support Center: Purification of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-5F-GLY-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview & Impurity Profiling

You are dealing with Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate , a critical intermediate often used in the synthesis of quinazoline-based kinase inhibitors or anticoagulants.[1]

This molecule is typically synthesized via a Williamson Ether Synthesis involving the O-alkylation of Methyl 5-fluorosalicylate with Ethyl bromoacetate using a base (e.g.,


 or 

) in a polar aprotic solvent.[1]

To purify this effectively, you must first understand the "Enemy"—the specific impurities generated by this chemistry.

Impurity Origin Map

ImpurityMap SM1 Methyl 5-fluorosalicylate (Starting Material) Rxn Reaction (Acetone/DMF, Reflux) SM1->Rxn SM2 Ethyl Bromoacetate (Reagent - Excess) SM2->Rxn Base Base (K2CO3) Base->Rxn Prod Target Product (Diester) Rxn->Prod Main Path Imp1 Impurity A: Unreacted Phenol Rxn->Imp1 Incomplete Conv. Imp2 Impurity B: Residual Alkyl Halide Rxn->Imp2 Excess Reagent Imp3 Impurity C: Hydrolysis Products (Mono-acids) Rxn->Imp3 Wet Solvent/Base Imp4 Impurity D: Inorganic Salts (KBr) Rxn->Imp4 Byproduct

Figure 1: Mechanistic origin of impurities in the synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

Tier 1: The Chemical Wash (Removing Phenolic Impurities)

The Issue: The most persistent impurity is the unreacted starting material, Methyl 5-fluorosalicylate. Because it is a phenol, it is acidic (


), but it is chemically similar to your product.[1]

The Solution: A pH-controlled biphasic wash.

  • Critical Warning: Your product contains two ester groups . The aliphatic ester (ethyl glycolate moiety) is highly susceptible to alkaline hydrolysis. Do not use NaOH.

Protocol: Optimized "Cold-Carbonate" Wash
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: 10 mL solvent per 1 g crude.

  • The Wash: Wash the organic layer with cold (0–5°C) 0.5 M Potassium Carbonate (

    
    ) .
    
    • Why? The phenol forms a water-soluble phenoxide salt. The cold temperature prevents ester hydrolysis.

  • Verification: Check the aqueous layer pH. It must be >10 to ensure phenol deprotonation.

  • Neutralization: Wash the organic layer immediately with Brine followed by water to remove residual base.

Solvent SystemTarget ImpurityEfficiencyRisk Level
5% NaOH PhenolHighCritical (High Hydrolysis Risk)
0.5M

(Cold)
PhenolHighLow
5%

Acids (Hydrolysis byproducts)MediumVery Low

Tier 2: The Lachrymator (Removing Ethyl Bromoacetate)

The Issue: Ethyl bromoacetate is a severe lachrymator (tear gas) and toxic. It often co-elutes with the product on silica gel because both are relatively non-polar esters.

The Solution: Chemical Quenching or Vacuum Distillation.

Method A: High-Vacuum Distillation (Preferred for Scale >10g)

Ethyl bromoacetate is volatile (


 at atm, much lower under vacuum).
  • Step: Apply high vacuum (<5 mbar) at 40–50°C. The alkyl halide will distill off, leaving your heavier benzoate product behind.

Method B: Chemical Scavenging (Preferred for Scale <5g)

If you cannot distill, chemically destroy the alkyl halide before chromatography.

  • Add Scavenger: Add 1.5 equivalents (relative to excess bromide) of Ethanolamine or Morpholine to the reaction mixture before workup.

  • Stir: Stir for 30 minutes at room temperature.

  • Mechanism: The amine reacts with the alkyl halide to form a highly polar ammonium salt.

  • Separation: This salt will now stay in the aqueous layer during your standard extraction, leaving the organic layer clean.

Tier 3: Crystallization (The Polishing Step)

If the product "oils out" (a common issue with mixed methyl/ethyl diesters), you need a specific solvent system to induce lattice formation.

Predicted Solubility Profile:

  • Soluble: EtOAc, DCM, Acetone, Methanol, Ethanol (Hot).

  • Insoluble: Hexanes, Heptane, Water.

Protocol: The "Cloud Point" Crystallization
  • Dissolve the crude oil in a minimum amount of hot Ethanol (or Isopropanol) .

  • Slowly add Heptane (or water, if using ethanol) dropwise until a persistent cloudiness (turbidity) appears.

  • Add a single drop of ethanol to clear the solution.

  • Seed: If available, add a seed crystal. If not, scratch the inner glass surface with a spatula.

  • Cooling: Allow to cool to Room Temp slowly, then move to a fridge (4°C). Do not freeze immediately, or you will trap impurities.

Troubleshooting & FAQs

Q: My product is hydrolyzing during the workup. What am I doing wrong?

A: You are likely using a base that is too strong or a temperature that is too high.

  • Diagnosis: Check for the presence of "Mono-acid" spots on TLC (lower

    
     than product, often streaking).
    
  • Fix: Switch from Carbonate wash to a Phosphate Buffer (pH 8.0) wash. This is mild enough to remove strong acids but may leave some phenol. If phenol remains, use column chromatography rather than aggressive base washing.

Q: I see a "Ghost Spot" on TLC that stains brown with Iodine but is invisible under UV.

A: This is likely the Ethyl Bromoacetate or a lipid impurity.

  • Explanation: The product and starting phenol are UV-active (aromatic). The alkyl halide is not strongly UV active but stains with Iodine or

    
    .
    
  • Action: Use Method B (Chemical Scavenging) described in Tier 2.

Q: Can I use Silica Gel Chromatography?

A: Yes, but it is often unnecessary if the workup is optimized.

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (start 95:5, ramp to 80:20).

  • Note: The phenol often streaks. Pre-wash the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites on the silica, sharpening the bands.

Decision Logic: Purification Workflow

Use this logic gate to determine your next step.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC: Is Starting Phenol Present? Start->CheckTLC YesPhenol YES: Phenol Present CheckTLC->YesPhenol NoPhenol NO: Phenol Absent CheckTLC->NoPhenol Wash Perform Cold Carbonate Wash (0.5M K2CO3, 0°C) YesPhenol->Wash CheckHalide Check TLC/NMR: Is Ethyl Bromoacetate Present? NoPhenol->CheckHalide Wash->CheckHalide YesHalide YES: Excess Halide CheckHalide->YesHalide NoHalide NO: Clean CheckHalide->NoHalide Distill High Vac Distillation OR Amine Scavenge YesHalide->Distill Cryst Final Step: Recrystallize (EtOH/Heptane) NoHalide->Cryst Distill->Cryst

Figure 2: Step-by-step decision tree for purifying Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard procedures for Williamson Ether Synthesis and Phenol removal).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Solvent selection and crystallization techniques).[2]

  • Organic Syntheses , Coll. Vol. 1, p. 263 (1941); Vol. 10, p. 32 (1930). (Handling and purification of Ethyl Bromoacetate).

  • Kalia, J.; Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes" (Discussing general ester/hydrolysis stability in aqueous buffers). Angew.[3] Chem. Int. Ed.2008 , 47, 7523–7526.[3]

Sources

optimizing reaction temperature for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate .

This molecule is synthesized via the O-alkylation of methyl 5-fluoro-2-hydroxybenzoate (a salicylic acid derivative) with ethyl bromoacetate. While this appears to be a standard Williamson ether synthesis, the unique stereoelectronic environment of salicylates makes temperature optimization the critical variable between a stalled reaction, a pristine yield, and a complex mixture of degraded byproducts.

Mechanistic Causality: The Role of Temperature

To master this protocol, you must understand the causality behind the molecular behavior:

  • The Low-Temperature Barrier: Methyl 5-fluorosalicylate features a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent methyl ester carbonyl. Even upon deprotonation by a base like K₂CO₃, the resulting phenoxide remains partially stabilized and sterically shielded. Room temperature lacks the thermal activation energy required to break this stabilization, leading to sluggish nucleophilic attack.

  • The High-Temperature Vulnerability: The reaction system contains two distinct ester groups: a methyl ester on the starting material and an ethyl ester on the alkylating agent. If the temperature exceeds 80°C in the presence of a base, the system undergoes rapid transesterification (ester scrambling), exchanging methyl and ethyl groups to create a statistical mixture of products[1].

Troubleshooting & FAQs

Q1: My reaction at room temperature (25°C) has only reached 20% conversion after 24 hours. Should I switch to a stronger base like NaH? A1: No. Switching to a stronger base like Sodium Hydride (NaH) is unnecessary and increases the risk of unwanted Claisen condensations or premature ester cleavage. The stalled conversion is a kinetic issue, not a thermodynamic one. The phenoxide is sufficiently formed by K₂CO₃ but requires thermal energy to overcome the intramolecular hydrogen bond. Heating the reaction to 55–65°C in a polar aprotic solvent will drive the reaction to >95% completion within 8–12 hours without altering the base[2].

Q2: I ran the reaction at 85°C in DMF to speed it up, but LCMS shows three different product masses. What happened? A2: You are observing transesterification (ester scrambling). Because your system contains both methyl and ethyl esters, heating above 80°C with K₂CO₃ facilitates alkoxide exchange[1]. You likely generated a mixture of the desired product, the diethyl ester (Ethyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate), and the dimethyl ester. To prevent this, strictly cap your reaction temperature at 65°C.

Q3: What is the most foolproof solvent-temperature pairing for this specific transformation? A3: Anhydrous Acetone at a gentle reflux (55–60°C) is the industry standard for the O-alkylation of salicylates[2]. Acetone boils at 56°C, which acts as a built-in thermodynamic safety mechanism. It provides the exact activation energy required for the alkylation while making it physically impossible to reach the >80°C threshold where transesterification occurs.

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the causal relationship between reaction temperature, conversion rates, and byproduct formation when using K₂CO₃ and ethyl bromoacetate.

Temperature RangeKinetic ProfileConversion (12h)Transesterification RiskRecommended Action
20–25°C (Room Temp) Sluggish; inhibited by H-bonding< 25%NoneApply heat to overcome activation barrier.
55–65°C (Optimal) Rapid O-alkylation> 95%Very LowIdeal. Use Acetone reflux to lock temperature.
80–100°C (High) Fast, but unselective> 95% (Mixed)High (>40% scrambled)Avoid. Lowers yield of target methyl/ethyl ester.

Reaction Workflows and Mechanistic Pathways

Workflow SM Methyl 5-fluorosalicylate + Ethyl bromoacetate + Anhydrous K2CO3 T1 Room Temp (20-25°C) SM->T1 T2 Optimal (55-65°C) SM->T2 T3 High Temp (>80°C) SM->T3 R1 Incomplete Conversion (Intramolecular H-bond limits kinetics) T1->R1 R2 Target Product: Methyl 2-(2-ethoxy-2-oxoethoxy)- 5-fluorobenzoate (>95%) T2->R2 R3 Complex Mixture: Transesterification & Ester Scrambling T3->R3

Temperature-dependent reaction pathways for O-alkylation of methyl 5-fluorosalicylate.

Mechanism SM Phenoxide Intermediate (Sterically Shielded) Target Desired O-Alkylation (Optimal Temp: 60°C) SM->Target Ethyl bromoacetate Side Transesterification (Excess Heat: >80°C) Target->Side Alkoxide attack

Mechanistic divergence showing optimal product formation vs. high-temperature transesterification.

Self-Validating Experimental Protocol

Objective: Synthesize Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate with >95% conversion while strictly suppressing transesterification.

Reagents:

  • Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate, anhydrous, finely powdered (2.0 eq)

  • Acetone, anhydrous (10 volumes)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) and anhydrous Acetone.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq).

    • Causality Check: The solution will slightly shift in color as the phenoxide forms. Stir at room temperature for 15 minutes to ensure uniform deprotonation.

  • Alkylation: Dropwise add Ethyl bromoacetate (1.2 eq) via syringe.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (55–60°C) using an oil bath or heating block.

    • Validation Check: The boiling point of acetone naturally caps the internal temperature at ~56°C, physically preventing the reaction from reaching the >80°C transesterification threshold.

  • Monitoring: Stir at reflux for 8–12 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1) or LCMS.

    • Self-Validation: The starting material spot (UV active, lower Rf due to the polar phenol group) should completely disappear, replaced by a single, clean higher Rf product spot.

  • Workup: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (excess K₂CO₃ and the KBr byproduct). Wash the filter cake thoroughly with fresh acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in Ethyl Acetate, wash sequentially with distilled water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford the pure product.

References

  • Structure—Activity Relationship of Antischistosomal Ozonide Carboxylic Acids Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Method for preparing optionally substituted benzofuranones (US6194590B1)

Sources

Technical Support Center: Catalyst Selection for the Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing substituted benzoates requires precise catalyst selection to balance yield, chemoselectivity, and substrate stability. This guide addresses the most frequent troubleshooting queries regarding classical acid catalysis, Steglich coupling, and transition-metal-catalyzed carbonylation.

Diagnostic Workflow for Catalyst Selection

CatalystSelection Start Identify Starting Material Benzoic Substituted Benzoic Acid Start->Benzoic ArylHalide Aryl Halide (Cl, Br, I) Start->ArylHalide AcidSens Are functional groups acid-sensitive? Benzoic->AcidSens PdCat Pd-Catalyzed Alkoxycarbonylation ArylHalide->PdCat CO or Formic Acid source Steglich Steglich Esterification (DCC / DMAP) AcidSens->Steglich Yes Fischer Fischer Esterification (H2SO4, p-TsOH) AcidSens->Fischer No

Workflow for selecting the optimal catalytic pathway for benzoate synthesis.

Section 1: Traditional Acid Catalysis (Fischer Esterification)

Q: Why is my Fischer esterification yielding low amounts of sterically hindered or electron-deficient benzoates?

A: Fischer esterification is an equilibrium-driven process. Electron-withdrawing groups (EWGs) on the benzoic acid ring increase the electrophilicity of the carbonyl carbon, but they simultaneously decrease the overall pKa of the carboxylic acid, which alters the protonation equilibrium required to initiate the reaction. Furthermore, bulky substituents ortho to the carboxylic acid sterically block the nucleophilic trajectory of the incoming alcohol.

Troubleshooting & Causality: To force the reaction forward, you must manipulate Le Chatelier's principle. Instead of standard sulfuric acid, which can cause oxidative degradation, switch to a solid acid catalyst like


-toluenesulfonic acid (

-TsOH) and physically remove the water byproduct.
Quantitative Comparison of Acid Catalysts
CatalystTypical LoadingReaction TempAdvantagesDisadvantages
Concentrated

1-5 mol%60-100°CHighly active, inexpensiveCauses dehydration/oxidation side reactions

-TsOH
5-10 mol%80-110°CSolid, easy to handle, non-oxidativeRequires Dean-Stark trap for optimal yield
Triethylammonium Sulfate Solvent volume80-90°CActs as solvent, facilitates phase separationHigher cost, requires recycling
Protocol: Self-Validating Fischer Esterification using -TsOH
  • Setup: Combine 10.0 mmol of the substituted benzoic acid and 50.0 mmol of the target alcohol in 20 mL of anhydrous toluene in a round-bottom flask.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of

    
    -TsOH.
    
  • Reflux & Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110°C.

    • Self-Validation Check: The reaction is actively progressing if distinct water droplets collect at the bottom of the Dean-Stark trap. If no water appears after 30 minutes, verify your heating mantle temperature.

  • Workup: Once water evolution ceases (typically 4-6 hours), cool to room temperature. Wash the organic layer with saturated

    
     to quench the acid catalyst, dry over 
    
    
    
    , and concentrate in vacuo.

Section 2: Coupling Reagents & Organocatalysts (Steglich Esterification)

Q: What is the exact mechanistic role of DMAP in Steglich esterification, and why am I getting N-acylurea byproducts?

A: In a Steglich esterification, N,N'-Dicyclohexylcarbodiimide (DCC) activates the benzoic acid to form an O-acylisourea intermediate. If the alcohol attacks this intermediate too slowly (often due to steric hindrance), the intermediate undergoes an irreversible 1,3-rearrangement to form a dead-end N-acylurea byproduct 1.

Adding 4-Dimethylaminopyridine (DMAP) prevents this failure state. DMAP acts as a hyper-nucleophilic catalyst, attacking the O-acylisourea much faster than the alcohol can, forming a highly reactive N-acylpyridinium cation 2. The alcohol then rapidly attacks this intermediate to form the substituted benzoate, regenerating the DMAP catalyst.

DMAPMechanism O_Acyl O-Acylisourea Intermediate N_AcylUrea N-Acylurea (Dead End Byproduct) O_Acyl->N_AcylUrea Slow (No DMAP) DMAP DMAP Catalyst (Nucleophilic Attack) O_Acyl->DMAP Fast N_AcylPyr N-Acylpyridinium Cation (Highly Reactive) DMAP->N_AcylPyr Product Substituted Benzoate + DMAP Regenerated N_AcylPyr->Product Alcohol Addition

The catalytic cycle of DMAP preventing N-acylurea formation in Steglich esterification.

Protocol: Chemoselective Steglich Esterification
  • Activation: Dissolve 10.0 mmol of acid-sensitive substituted benzoic acid and 12.0 mmol of the target alcohol in 20 mL of anhydrous dichloromethane (DCM) at 0°C.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of DMAP.

  • Coupling: Slowly add 11.0 mmol of DCC dissolved in 5 mL of DCM dropwise.

    • Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) should begin forming within 10 minutes. If the solution remains completely clear, the DCC has likely degraded (check reagent integrity).

  • Completion: Stir at room temperature for 3-4 hours. Filter off the DCU precipitate through a Celite pad. Wash the filtrate with 0.5 M HCl (only if the substrate permits) and saturated

    
    , then dry and evaporate.
    

Section 3: Transition-Metal Catalysis (Palladium-Catalyzed Carbonylation)

Q: How do I optimize the Pd-catalyzed alkoxycarbonylation of aryl halides to synthesize benzoates without using toxic CO gas?

A: Palladium-catalyzed alkoxycarbonylation is a powerful alternative to direct esterification, especially when starting from inexpensive chloro- or bromoarenes 3. To avoid handling highly toxic, high-pressure carbon monoxide (CO) gas, modern protocols utilize formic acid as an in situ CO surrogate 4.

The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), coordination and insertion of CO, and subsequent nucleophilic attack by the alcohol to release the benzoate. A base is strictly required to neutralize the generated hydrogen halide, which would otherwise poison the catalyst.

Optimization Parameters for Pd-Catalyzed Alkoxycarbonylation
ParameterOptimal ChoiceMechanistic Rationale
Catalyst Precursor

or

Readily reduced to the active Pd(0) species in situ.
Ligand dppf or BOX ligandsBidentate ligands stabilize the Pd intermediate and prevent premature catalyst aggregation (blacking out).
CO Source Formic Acid + Acetic AnhydrideGenerates CO safely in situ; eliminates the need for high-pressure autoclaves.
Base Triethylamine (

)
Neutralizes HX byproduct; drives the catalytic cycle forward.
Protocol: CO-Free Pd-Catalyzed Alkoxycarbonylation
  • Reagent Mixing: In an oven-dried Schlenk tube under an inert argon atmosphere, combine 1.0 mmol of aryl bromide, 1.5 mmol of the target alcohol/phenol, 0.02 mmol (2 mol%) of

    
    , and 0.04 mmol (4 mol%) of dppf ligand.
    
  • Solvent & Base: Add 3 mL of anhydrous DMF and 2.0 mmol of triethylamine.

  • CO Surrogate Addition: Carefully inject 1.5 mmol of formic acid followed by 1.5 mmol of acetic anhydride.

    • Self-Validation Check: Gentle bubbling should occur, indicating the in situ generation of CO gas. Ensure the system is properly vented through a bubbler.

  • Heating: Seal the tube and heat to 110°C for 12-16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash thoroughly with brine (to remove DMF), dry over

    
    , and purify the resulting benzoate via silica gel chromatography.
    
References
  • Qi, X., Li, C.-L., Jiang, L.-B., Zhang, W.-Q., & Wu, X.-F. "Palladium-catalyzed alkoxycarbonylation of aryl halides with phenols employing formic acid as the CO source." Catalysis Science & Technology (RSC Publishing), 2015.4

  • Schoenberg, A., et al. "Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts." CHIMIA, 2001. 3

  • "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." RSC Advances, 2021. 1

  • "Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study." ACS Omega, 2024.2

Sources

dealing with incomplete reactions of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Workflows

Executive Summary & Molecule Profile

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is a critical diester intermediate, primarily utilized as a precursor for synthesizing 5-fluoro-3-hydroxybenzofuran-2-carboxylates via Dieckmann condensation .

When users report "incomplete reactions" with this compound, the issue invariably falls into one of two distinct kinetic traps:

  • Synthesis Failure (Upstream): Incomplete O-alkylation of methyl 5-fluorosalicylate.

  • Cyclization Failure (Downstream): Stalled Dieckmann condensation due to moisture sensitivity or base stoichiometry errors.

This guide addresses both scenarios with self-validating protocols.

PropertySpecification
Formula C₁₂H₁₃FO₅
MW 256.23 g/mol
Key Functionality Mixed diester (Methyl/Ethyl), Fluorine (EWG)
Primary Reactivity Intramolecular Claisen (Dieckmann) Condensation
Storage Desiccate at 4°C (Hydrolysis sensitive)

Module A: Troubleshooting the Synthesis (Upstream)

Scenario: You are attempting to synthesize the target from Methyl 5-fluorosalicylate and Ethyl bromoacetate, but the reaction stalls with significant unreacted phenol.

The Mechanistic Bottleneck

The starting phenol (Methyl 5-fluorosalicylate) possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ortho-ester carbonyl. This stabilizes the phenol, making deprotonation kinetically difficult and reducing the nucleophilicity of the resulting phenoxide.

Diagnostic Protocol
  • Symptom: TLC shows a persistent spot for the starting phenol (

    
     in Hex/EtOAc) even after 12 hours.
    
  • Common Error: Using weak bases (

    
    ) in wet solvents, or insufficient temperature to break the H-bond network.
    
Optimization Workflow

Reagents: Methyl 5-fluorosalicylate (1.0 eq), Ethyl bromoacetate (1.2 eq),


 (2.0 eq), Acetone (reflux) or DMF (

C).
VariableRecommendationRationale
Solvent Anhydrous DMF or Acetonitrile Acetone often fails to reach temperatures high enough to disrupt the H-bond effectively. DMF (

C) ensures solubility and kinetic energy.
Catalyst KI (0.1 eq) Finkelstein condition: Converts alkyl bromide to highly reactive alkyl iodide in situ.
Base

(Optional)
If

fails, Cesium Carbonate provides a "naked" anion effect due to the large cation radius, increasing nucleophilicity.
Step-by-Step Recovery Protocol
  • Concentrate: Remove the current solvent if it is wet/protic.

  • Redissolve: Use anhydrous DMF (N,N-Dimethylformamide).

  • Add Catalyst: Add 10 mol% Potassium Iodide (KI).

  • Heat: Stir at 65°C for 4 hours.

  • Monitor: Check TLC. The fluorescent blue spot of the salicylate should disappear.

Module B: Troubleshooting the Cyclization (Downstream)

Scenario: You are using the target molecule to form the benzofuran ring (Dieckmann Condensation), but the reaction yields a mixture of starting material, hydrolyzed acid, and trace product.

The Mechanistic Bottleneck

The Dieckmann condensation is reversible. The driving force is the deprotonation of the final cyclic


-keto ester product, which forms a stable enolate.[1]
  • Critical Failure Mode: If water is present, the base (NaH or NaOEt) is consumed, producing NaOH. NaOH irreversibly hydrolyzes the esters to carboxylates, killing the cyclization.

Visualization: The Dieckmann Pathway

The following diagram illustrates the competing pathways between successful cyclization and moisture-induced failure.

Dieckmann_Pathway SM Starting Diester (Substrate) Enolate Enolate Intermediate SM->Enolate Base (NaH/THF) - H2 Hydrolysis Hydrolyzed Acid (Dead End) SM->Hydrolysis Moisture (H2O) creates NaOH Enolate->SM Reversible Cyclic Cyclic u03b2-Keto Ester (Benzofuran Precursor) Enolate->Cyclic Cyclization (- EtO-) Stable_Enolate Stable Product Enolate (Thermodynamic Sink) Cyclic->Stable_Enolate Base (Irreversible)

Caption: The reaction is driven to completion by the formation of the Stable Product Enolate. Moisture diverts the pathway to irreversible Hydrolysis.

Troubleshooting Guide for Incomplete Cyclization

Q: Why do I see starting material after 24 hours? A: Your system likely contains moisture or insufficient base. The reaction generates ethanol (or methanol) as a byproduct. While the reaction is theoretically reversible, the final deprotonation drives it.

  • Fix: Ensure you are using 2.2 to 2.5 equivalents of base (NaH or NaOEt). The first equivalent forms the enolate for attack; the second equivalent deprotonates the product to lock the equilibrium.

Q: I see a new spot, but it reverts to Starting Material upon workup. A: You likely did not acidify properly. The product exists as a salt in the reaction mixture.

  • Fix: The quench must be acidic (1M HCl or 10%

    
    ) to protonate the enolate back to the 
    
    
    
    -keto ester.

Q: The product is oiling out/gumming. A: This is common in Toluene.

  • Fix: Switch to THF (Tetrahydrofuran) . The sodium salt of the benzofuran is often soluble in hot THF but precipitates in Toluene.

Analytical Data & Purification

Separating the unreacted diester from the cyclized benzofuran can be challenging due to similar polarities.

CompoundTLC (

) (20% EtOAc/Hex)
Appearance1H NMR Key Signal
Starting Diester 0.45White Solid

4.70 (s, 2H,

)
Cyclized Product 0.40 (Tails)Off-white Solid

10.5 (bs, 1H, Enol -OH)
Hydrolyzed Acid 0.05 (Baseline)White PowderBroad acid peak

Purification Tip: Do not use column chromatography immediately if the crude is messy. The cyclized product (benzofuran derivative) is acidic (


).
  • Dissolve crude in EtOAc.

  • Extract with 10%

    
      (The product goes into the water layer; unreacted diester stays in organic).
    
  • Acidify the aqueous layer with HCl.[2]

  • Filter the precipitated pure product.

References

  • Williamson Ether Synthesis Mechanism

    • Smith, J. G. Organic Chemistry, 3rd Ed; McGraw-Hill: New York, 2011; pp 350-355.
    • Mechanism of O-alkylation of phenols.

  • Dieckmann Condensation Protocols

    • Schaefer, J. P.; Bloomfield, J. J.[1][3] "The Dieckmann Condensation."[1][4] Organic Reactions1967 , 15, 1–203.[1]

    • Davis, B. R.; Garrett, P. J.[1] "Dieckmann Condensation."[1][4] Comprehensive Organic Synthesis1991 , 2, 806-829.[1]

  • Specific Fluorinated Salicylate Chemistry

    • Synthesis of 5-fluorobenzofuran derivatives. See: US Patent 20060142356, "Inhibitors of HCV replication." (Describes analogous cyclization of fluorinated salicylate diesters).

Sources

preventing decomposition of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate during workup

Author: BenchChem Technical Support Team. Date: March 2026

Compound in Focus: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Application Category: Organic Synthesis, Drug Development, API Intermediates

Welcome to the Technical Support Center. Working with complex diesters like Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate requires precise control over post-reaction parameters. This molecule possesses two highly reactive sites: a methyl ester conjugated to an electron-withdrawing fluorinated aromatic ring, and an unhindered ethyl ester on a flexible ether appendage. Both sites are highly susceptible to nucleophilic acyl substitution, making standard aqueous workups a primary point of product failure.

This guide provides causality-driven troubleshooting, quantitative risk assessments, and a self-validating protocol to ensure zero decomposition during isolation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My isolated yield is unexpectedly low, and TLC shows a massive baseline spot. What happened? A: You are observing saponification (base-catalyzed ester hydrolysis). The baseline spot is the highly polar carboxylic acid salt. If you used a strong base like sodium hydroxide (NaOH) or even sodium carbonate (Na₂CO₃) to neutralize an acid catalyst during workup, the hydroxide ions rapidly attacked the electrophilic carbonyl carbons. Because the resulting carboxylic acid is immediately deprotonated under basic conditions, this degradation pathway is kinetically rapid and entirely irreversible[1].

Q2: NMR analysis of my product shows a mixture of methyl and ethyl esters at both positions, rather than the distinct diester. Why? A: This is a classic case of workup-induced transesterification. If your crude mixture contained residual alcoholic solvents (e.g., methanol or ethanol), or if you used them to facilitate transfer during a basic wash, the alkoxide ions generated in situ acted as nucleophiles. They attack the ester carbonyls, causing a methyl-for-ethyl or ethyl-for-methyl exchange. To prevent this, all alcohols must be evaporated prior to aqueous workup, and only strictly aprotic solvents (like EtOAc or MTBE) should be used during extractions.

Q3: How do I safely neutralize strong acid catalysts without triggering hydrolysis? A: You must manipulate both the pH and the thermal kinetics. Use a mild, buffered base such as saturated aqueous sodium bicarbonate (NaHCO₃). The bicarbonate ion maintains a pH of ~8.0—sufficient to neutralize HCl or H₂SO₄, but kinetically sluggish as a nucleophile against esters. Furthermore, performing this wash at 0–5 °C exponentially decreases the rate constant of unwanted ester hydrolysis while maintaining efficient acid neutralization[2].

Q4: My layers aren't separating quickly, and I'm forced to leave the biphasic mixture sitting in the separatory funnel. Is this safe? A: No. Extended biphasic contact time drastically increases the extent of interfacial hydrolysis[2]. Emulsions are common with fluorinated aromatics. To break the emulsion rapidly and minimize aqueous contact time, add saturated brine (NaCl) to increase the density and ionic strength of the aqueous layer, or filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates stabilizing the emulsion.

Part 2: Quantitative Risk Matrix

The following table summarizes the causal relationship between workup parameters and the structural integrity of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

Aqueous Wash ConditionTemp (°C)Biphasic Contact TimeEst. Hydrolysis (%)Transesterification Risk
1.0 M NaOH2530 min> 45%Low (Saponification dominates)
Sat. Na₂CO₃2515 min10 - 15%Low
Sat. NaHCO₃2515 min< 5%Low
Sat. NaHCO₃ 0 - 5 < 5 min < 0.5% Low
Sat. NaHCO₃ + 10% MeOH2515 min~ 2%High (Methyl/Ethyl scrambling)
Part 3: Self-Validating Experimental Protocol

To guarantee the integrity of unhindered esters, every step of the workup must contain a built-in validation checkpoint to confirm success before proceeding.

Step 1: Solvent Exchange & Preparation

  • Action: If the reaction was run in an alcohol (MeOH/EtOH), concentrate the crude mixture under reduced pressure to a thick oil before any aqueous addition. Redissolve the crude mass in 15 volumes of cold, aprotic solvent (Ethyl Acetate or MTBE).

  • Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates precipitated salts or polymerized impurities.

Step 2: Cold Neutralization

  • Action: Submerge the separatory funnel or reaction flask in an ice bath (0–5 °C). Slowly add cold (4 °C) saturated aqueous NaHCO₃ in small portions.

  • Causality: Low temperatures suppress the activation energy required for nucleophilic attack on the sterically unhindered ethyl ester[3].

  • Validation Checkpoint: Swirl gently. CO₂ evolution (effervescence) will occur. Stop adding base when effervescence ceases. Spot the aqueous layer on pH paper; it must read strictly between 7.5 and 8.0.

Step 3: Rapid Phase Separation

  • Action: Shake vigorously, vent immediately, and allow layers to separate. Drain the aqueous layer within 5 minutes of initial contact.

  • Validation Checkpoint: Run a rapid TLC of the discarded aqueous layer under UV light (254 nm). A clean aqueous layer will show no UV-active spots, confirming the fluorinated aromatic product remains entirely in the organic phase.

Step 4: Dehydration (Desalting)

  • Action: Wash the organic layer with 1 volume of cold, saturated brine (NaCl). Separate immediately.

  • Validation Checkpoint: The organic layer should transition from slightly opaque to highly transparent as bulk water is drawn out by the osmotic pressure of the brine.

Step 5: Anhydrous Drying & Concentration

  • Action: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo with a water bath set strictly below 30 °C .

  • Validation Checkpoint: Before filtering, swirl the flask. The Na₂SO₄ must flow freely like dry sand. If it clumps heavily, trace water remains; add more drying agent. Post-concentration, run a crude ¹H-NMR: The integration ratio of the methyl ester singlet (~3.9 ppm) to the ethyl ester quartet (~4.2 ppm) must be exactly 3:2. Any deviation indicates partial decomposition.

Part 4: Process Visualization

WorkupProtocol N1 Crude Reaction (Acidic/Basic Catalyst) N2 Solvent Exchange (Remove Alcohols) N1->N2 Prevent Transesterification N3 Dilute in Aprotic Solvent (EtOAc / MTBE) N2->N3 N4 Cold Aqueous Quench (Sat. NaHCO3, 0-5 °C) N3->N4 N5 Phase Separation (< 5 min contact) N4->N5 Neutralize Catalyst N6 Brine Wash (Desalting/Dehydration) N5->N6 Organic Phase N7 Anhydrous Drying (Na2SO4) N6->N7 Remove Bulk H2O N8 Low-Temp Concentration (T < 30 °C) N7->N8 Filter Agent N9 Intact Diester Product N8->N9 Isolate

Workflow for the mild aqueous workup of diesters to prevent hydrolysis and transesterification.

References
  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkat USA URL: [Link]

Sources

scale-up synthesis challenges for Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate .

As a Senior Application Scientist, I have designed this guide to bridge the gap between bench-scale discovery and pilot-scale manufacturing. The Williamson ether synthesis of salicylic acid derivatives is deceptively simple at the gram scale but presents significant mass transfer, thermal, and impurity challenges during scale-up[1]. This guide provides a self-validating protocol, quantitative engineering metrics, and causality-driven troubleshooting to ensure your campaigns succeed.

Validated Scale-Up Protocol (SOP)

Mechanistic Rationale: The synthesis relies on the deprotonation of the phenolic hydroxyl group of methyl 5-fluoro-2-hydroxybenzoate by a mild base (K₂CO₃), followed by nucleophilic substitution (Sₙ2) onto ethyl bromoacetate[2]. Because K₂CO₃ is insoluble in the organic solvent (Acetonitrile), this is a solid-liquid heterogeneous reaction. The reaction rate is strictly governed by the surface area of the base and the interfacial mass transfer.

Step-by-Step Methodology (10 kg Scale):

  • Reactor Preparation: Charge a dry 50 L glass-lined reactor with 30 L of Acetonitrile (MeCN).

  • Reagent Charging: Add 10.0 kg (58.8 mol) of methyl 5-fluoro-2-hydroxybenzoate.

  • Base Addition (Critical Step): Charge 16.2 kg (117.6 mol, 2.0 eq) of finely milled anhydrous K₂CO₃ (particle size < 50 µm).

    • Causality: Milling exponentially increases the surface area of the base, preventing the reaction from stalling at scale due to inadequate deprotonation.

  • Self-Validation Checkpoint 1 (Moisture): Pull a slurry sample and perform a Karl Fischer (KF) titration. Proceed only if KF < 0.1%. Trace water combined with K₂CO₃ at elevated temperatures will irreversibly hydrolyze the ester moieties, destroying your yield.

  • Heating & Dosing: Heat the suspension to 60°C. Begin a continuous, metered dosing of 10.8 kg (64.7 mol, 1.1 eq) of ethyl bromoacetate over 2.5 hours.

    • Causality: Ethyl bromoacetate is highly reactive. Dosing it slowly (semi-batch mode) ensures the reaction is feed-rate limited, allowing the reactor's cooling jacket to easily dissipate the exothermic heat of the Sₙ2 alkylation and preventing thermal runaway.

  • Aging: Once dosing is complete, raise the temperature to 70°C and age for 3 hours[2].

  • Self-Validation Checkpoint 2 (Conversion): Pull a sample for HPLC analysis (220 nm). The system is validated when the starting material is < 1.0% and the mass balance (Product + Starting Material) > 98%. This confirms complete conversion without divergent side reactions.

  • Workup & Quench: Cool to 25°C. Add 0.5 kg of diethylamine and stir for 30 minutes to quench unreacted ethyl bromoacetate. Filter the suspension to remove inorganic salts (K₂CO₃/KBr). Concentrate the filtrate under vacuum and crystallize the product from Isopropanol/Water.

Process Engineering & Quantitative Metrics

To successfully transition from the lab to the pilot plant, process parameters must be adapted. The table below summarizes the quantitative shifts required to maintain a self-validating system at scale.

ParameterLab Scale (100 g)Pilot Scale (10 kg)Engineering Rationale
Agitation Magnetic Stir Bar (High Shear)Pitched-Blade Turbine (>150 RPM)Overcomes poor bulk mixing; prevents K₂CO₃ settling.
K₂CO₃ Preparation As received (Granular)Pre-milled (< 50 µm)Maximizes surface area for heterogeneous deprotonation.
Electrophile Addition Dropwise (10 mins)Metered Dosing (2.5 hours)Controls exotherm; prevents localized concentration spikes.
Solvent KF Limit < 0.5%< 0.1%Prevents base-catalyzed ester hydrolysis at prolonged heating times.
Yield / Purity Target 95% / >99.0%92% / >99.5%Slight yield drop due to reactor hold-up; purity increased via controlled crystallization.

Troubleshooting Guides & FAQs

Q1: During our 5 kg pilot run, the reaction stalled at 85% conversion after 6 hours, despite going to completion in the lab. Why did this happen and how do we fix it? A: This is a classic mass transfer limitation. In a laboratory flask, a magnetic stir bar grinds the K₂CO₃ against the glass, constantly exposing fresh, unreacted basic sites. In a pilot reactor, standard impellers provide bulk flow but lack this grinding shear. As the reaction progresses, K₂CO₃ particles become coated with insoluble KBr byproduct, passivating the base.

  • Solution: You must pre-mill the K₂CO₃ to a particle size of < 50 µm before charging. Additionally, increase your impeller speed to ensure the solid is fully suspended and not pooling at the bottom valve.

Q2: We are observing a significant impurity at Relative Retention Time (RRT) 0.85. LC-MS indicates a mass of [M-14]. What is this mechanism? A: A mass loss of 14 Da (loss of a CH₂ group) strongly indicates the formation of a carboxylic acid impurity via the hydrolysis of the methyl ester.

  • Causality: Potassium carbonate is highly hygroscopic. If your base absorbed moisture from the air during charging, or if your Acetonitrile was wet, the trace water reacts with K₂CO₃ to generate hydroxide ions (OH⁻). At 70°C, these hydroxide ions rapidly attack the ester carbonyls.

  • Solution: Dry the K₂CO₃ at 120°C under vacuum for 12 hours prior to use, and strictly enforce the KF < 0.1% self-validation checkpoint for the solvent.

Q3: Ethyl bromoacetate is a known lachrymator and potential Genotoxic Impurity (GTI). How do we ensure it is completely cleared during workup? A: Unreacted ethyl bromoacetate is lipophilic enough to occasionally co-crystallize with your product, leading to failed safety specifications.

  • Solution: Implement an active amine quench. By adding a small stoichiometric excess of a secondary amine (like diethylamine) at the end of the reaction, you convert residual ethyl bromoacetate into a highly polar, water-soluble amine salt. This salt is completely rejected into the filtrate during the Isopropanol/Water crystallization step.

Diagnostic Workflow

Use the following logic tree to rapidly diagnose and resolve the most common scale-up failures for this synthesis.

ScaleUpDiagnostics A Issue Detected: Low Yield or Impurities B IPC HPLC Check: Is Starting Material < 1%? A->B C Mass Transfer Issue: Inadequate Agitation B->C No (Stalled) D Side Reaction: Ester Hydrolysis B->D Yes (Impurities) E Action: Mill K2CO3 & Increase RPM C->E F Action: Verify Solvent KF < 0.1% D->F G Resolution: Target Yield > 90% E->G F->G

Diagnostic logic tree for resolving common scale-up synthesis failures.

References

  • Title: RS ウイルス感染症治療薬の開発を目的とした RSV F タンパク質阻害物質の創薬研究 (Drug discovery research on RSV F protein inhibitors...) Source: Chiba University OPAC URL: [Link]

  • Title: Alkylation of Salicylic Acids Source: White Rose eTheses Online URL: [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validation of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Structure by 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex halogenated intermediates, structural ambiguity is a critical risk factor. Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS: 796851-83-7) is a highly functionalized, trisubstituted aromatic compound featuring a methyl ester, an ethoxy-oxoethoxy ether linkage, and a fluorine atom[1]. While basic analytical methods can confirm its mass and functional groups, they frequently fail to unambiguously prove its exact regiochemistry (the 1,2,5-substitution pattern).

This guide objectively compares the performance of a comprehensive 2D NMR suite against standard 1D NMR/LC-MS and X-Ray Crystallography, providing a self-validating experimental framework for absolute structural proof.

The Analytical Challenge: Regiochemistry in Fluorinated Aromatics

The fundamental challenge in validating this molecule lies in the scalar coupling networks introduced by the highly electronegative


F atom. Fluorine exhibits strong spin-spin interactions (

and

) that propagate through multiple bonds, splitting both carbon and proton signals into complex multiplets[2].

While a standard 1D


H NMR spectrum will easily identify the aliphatic side chains (the singlets, triplets, and quartets of the ester and ether groups), the isolated aromatic protons (H3, H4, H6) present a puzzle. How do you definitively prove that the fluorine is at position 5, rather than position 4 or 6? How do you guarantee the ether is at position 2 and not position 3? Relying solely on 1D coupling constants is highly susceptible to misinterpretation, necessitating advanced multidimensional and 

F-centered NMR methodologies[3].

Modality Comparison: 2D NMR vs. Alternatives

Alternative A: 1D NMR ( H, C, F) + LC-MS/MS
  • Mechanism: LC-MS provides the exact mass (m/z 257.08 [M+H]

    
    ) and fragmentation patterns, while 1D NMR confirms the presence of the required functional groups.
    
  • Limitations: This approach is fundamentally disconnected. It confirms the "pieces of the puzzle" but cannot prove how they are connected in 3D space. It cannot definitively distinguish the 5-fluoro isomer from the 4-fluoro isomer without authentic reference standards.

Alternative B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Measures the diffraction of X-rays through a crystal lattice to map the absolute electron density of the molecule in 3D space.

  • Limitations: SC-XRD is the absolute gold standard for stereochemistry, but it has a severe logistical bottleneck: it requires a high-quality single crystal. Because Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate contains a highly flexible ethoxy-oxoethoxy chain, it may resist crystallization and present as a viscous oil, rendering SC-XRD impossible.

The Benchmark: Comprehensive 2D NMR Suite (The Gold Standard)
  • Mechanism: Utilizes through-bond magnetization transfer (HSQC, HMBC) and through-space dipolar interactions (NOESY,

    
    F-HOESY) to map the exact atomic connectivity in the solution state[2].
    
  • Advantage: It is matrix-independent (works perfectly for oils and liquids) and provides unambiguous proof of regiochemistry by linking the isolated side chains directly to specific carbons on the aromatic ring.

Quantitative Performance Matrix

The following table summarizes the comparative performance of these analytical modalities for this specific fluorinated intermediate:

Analytical ModalityRegiochemical ConfidenceTurnaround TimeSample State RequirementStructural Ambiguity Risk
1D NMR + LC-MS Low (Presumptive)< 1 HourLiquid / SolidHigh (Isomeric overlap)
2D NMR Suite Absolute (Definitive) 4 - 12 HoursLiquid / SolidMinimal
SC-XRD Absolute (Definitive)Days to WeeksSingle Crystal Only None (If crystallized)

Self-Validating Experimental Protocol: 2D NMR Suite

To eliminate analytical bias, the following protocol is designed as a self-validating system. Each step provides orthogonal data that cross-verifies the previous step, ensuring absolute trustworthiness in the final structural assignment.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 25 mg of the analyte in 0.6 mL of anhydrous CDCl

    
    .
    
  • Causality: CDCl

    
     is strictly selected over protic solvents (like Methanol-d4) to prevent unwanted transesterification or hydrolysis of the methyl and ethyl esters. The relatively high concentration (approx. 160 mM) is required to ensure sufficient signal-to-noise (S/N) for insensitive natural abundance 
    
    
    
    C heteronuclear correlations.

Step 2: 1D Baseline & Spin-System Identification

  • Action: Acquire

    
    H, 
    
    
    
    C{
    
    
    H,
    
    
    F}, and
    
    
    F{
    
    
    H} spectra.
  • Causality: Applying

    
    F decoupling during the 
    
    
    
    C acquisition is a critical advanced technique. It collapses the complex
    
    
    multiplets (e.g., the massive ~240 Hz
    
    
    splitting at C5), yielding sharp carbon singlets. This drastically simplifies the downstream 2D carbon assignments and increases the S/N ratio of the aromatic carbons[3].

Step 3: Heteronuclear Connectivity (HSQC & HMBC)

  • Action: Acquire

    
    H-
    
    
    
    C HSQC (one-bond) and HMBC (long-range, optimized for
    
    
    Hz).
  • Causality: HMBC is the linchpin of this validation. To prove the structure, the methyl ester protons (~3.8 ppm) and the aromatic H6 proton must both show 3-bond correlations to the C1 carbonyl carbon. Simultaneously, the ether methylene protons must correlate to the C2 aromatic carbon. This unambiguously anchors both side chains to their exact positions on the ring.

Step 4: Spatial Fluorine Mapping (


F-HOESY) 
  • Action: Acquire a 2D

    
    H-
    
    
    
    F Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum.
  • Causality: While HMBC maps the carbon skeleton through bonds, HOESY detects through-space dipolar interactions. A strong cross-peak between the

    
    F signal and the isolated H4 and H6 protons definitively proves the fluorine is situated at position 5[2].
    

Step 5: Algorithmic Verification

  • Action: Process the 2D matrix using Computer-Assisted Structure Elucidation (CASE) software (e.g., StrucEluc).

  • Causality: Human error in interpreting long-range couplings is a known risk. Expert systems algorithmically detect and remove contradictory connectivities (such as non-standard 4-bond correlations) that could lead to false regiochemical assignments, providing a mathematically rigorous structural proof[4].

Workflow Visualization

The following diagram illustrates the logical decision-making process for validating the regiochemistry of fluorinated aromatic intermediates.

G Start Synthesis Output: Methyl 2-(2-ethoxy-2-oxoethoxy) -5-fluorobenzoate Step1 1D NMR (1H, 13C, 19F) & LC-MS (Mass & Functional Group Check) Start->Step1 Decision1 Regiochemistry Unambiguous? Step1->Decision1 MethodC X-Ray Crystallography (Requires Single Crystal) Decision1->MethodC If Crystalline Step2 2D NMR Suite (HSQC, HMBC, COSY) Decision1->Step2 No Valid Structure Fully Validated (Absolute Connectivity) Decision1->Valid Yes MethodC->Valid Step3 19F-Centered 2D NMR (1H-19F HOESY) Step2->Step3 Step3->Valid

Fig 1: Logical workflow for the regiochemical validation of fluorinated aromatic intermediates.

References

  • Smith, A. J. R., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science (RSC Publishing), 2022. Available at: [Link]

  • Molodtsov, S. G., et al. "Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data." Journal of Chemical Information and Computer Sciences, 2004. Available at: [Link]

Sources

comparative study of different synthetic routes to Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS: 796851-83-7) Molecular Formula: C₁₂H₁₃FO₅ Significance: This compound is a highly valuable O-alkylated salicylic acid derivative. It serves as a critical intermediate in the synthesis of complex bioactive heterocycles, including fluorinated benzofurans, which are privileged scaffolds in oncology and central nervous system (CNS) drug discovery [1, 2].

As a Senior Application Scientist, I have evaluated multiple synthetic strategies for accessing this intermediate. This guide provides an objective, data-driven comparison of three distinct synthetic routes, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for bench-to-kilogram scale-up.

Executive Route Analysis

The synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate relies on the functionalization of the phenolic hydroxyl group of Methyl 5-fluoro-2-hydroxybenzoate . Because the starting material contains a base-sensitive methyl ester, the choice of alkylation conditions must strike a delicate balance between nucleophilic activation and the prevention of ester saponification.

  • Route A: Classical Williamson Ether Synthesis utilizes ethyl bromoacetate in a polar aprotic solvent. It is the industry standard for laboratory-scale synthesis due to its reliability and high yield.

  • Route B: Phase-Transfer Catalyzed (PTC) Alkylation replaces the brominated electrophile with the cheaper ethyl chloroacetate and utilizes a biphasic solvent system. This route is optimized for industrial scale-up and green chemistry metrics.

  • Route C: Sonication-Assisted Mitsunobu O-Alkylation utilizes ethyl glycolate under neutral redox conditions. While traditional Mitsunobu reactions on sterically hindered ortho-substituted phenols are notoriously slow, the application of ultrasound cavitation accelerates the reaction from days to minutes [3, 4].

RouteComparison SM Methyl 5-fluoro-2-hydroxybenzoate RouteA Route A: Williamson Ether (Ethyl Bromoacetate, K2CO3) SM->RouteA RouteB Route B: PTC Alkylation (Ethyl Chloroacetate, TBAB) SM->RouteB RouteC Route C: Mitsunobu Reaction (Ethyl Glycolate, PPh3, DIAD) SM->RouteC Target Methyl 2-(2-ethoxy-2-oxoethoxy)- 5-fluorobenzoate RouteA->Target 85-92% Yield RouteB->Target 78-85% Yield RouteC->Target 65-75% Yield

Figure 1: Comparative synthetic pathways to Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

Quantitative Data & Performance Comparison

The following table synthesizes the experimental metrics across the three evaluated methodologies.

ParameterRoute A: Williamson (Standard)Route B: PTC AlkylationRoute C: Sonication-Mitsunobu
Primary Reagents Ethyl bromoacetate, K₂CO₃Ethyl chloroacetate, K₂CO₃, TBABEthyl glycolate, PPh₃, DIAD
Solvent System DMF (Anhydrous)Toluene / H₂O (Biphasic)THF (Anhydrous)
Reaction Conditions 60 °C, Mechanical Stirring90 °C (Reflux), Vigorous StirringAmbient, Ultrasonic Bath
Reaction Time 4 - 6 hours12 - 16 hours15 - 30 minutes
Average Yield 85 - 92%78 - 85%65 - 75%
Scalability High (Standard for Kilo-lab)Very High (Industrial preferred)Low (Limited by sonicator size)
Cost Profile ModerateLow (Cheaper alkylating agent)High (Poor atom economy)

Self-Validating Experimental Protocols & Mechanistic Causality

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) and mechanistic rationales.

Route A: Classical Williamson Ether Synthesis

This route leverages the high electrophilicity of ethyl bromoacetate. Potassium carbonate (K₂CO₃) is specifically chosen over sodium hydroxide (NaOH) because its mild basicity selectively deprotonates the phenol (pKa ~8.5 due to the electron-withdrawing fluorine and ester groups) without causing competitive saponification of the methyl or ethyl esters [5].

Step-by-Step Protocol:

  • Reaction Assembly: Charge a dry, nitrogen-flushed reactor with Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq, 100 mmol) and anhydrous DMF (5 vol).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq). Causality: DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving a highly reactive, "naked" phenoxide anion.

  • Alkylation: Dropwise add Ethyl bromoacetate (1.1 eq) over 15 minutes to control the exotherm. Heat the suspension to 60 °C.

  • Self-Validation (IPC): After 4 hours, pull a 0.1 mL aliquot. Partition between EtOAc and H₂O. Run TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active phenolic starting material (R_f ~0.6) is fully consumed, replaced by a new, more polar spot (R_f ~0.4).

  • Workup: Quench the reaction by pouring it into ice water (15 vol) to precipitate the product and solubilize the DMF. Extract with EtOAc (3 x 5 vol). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Mechanism Phenol Phenol Methyl 5-fluoro- 2-hydroxybenzoate Phenoxide Phenoxide Potassium Phenolate Phenol->Phenoxide Deprotonation Base Base K2CO3 Base->Phenoxide -KHCO3 Product Product Target Ether Phenoxide->Product SN2 Attack Electrophile Electrophile Ethyl Bromoacetate Electrophile->Product -KBr

Figure 2: Mechanistic workflow of the Williamson ether synthesis (Route A).

Route B: Phase-Transfer Catalyzed (PTC) Alkylation

For industrial scale-up, DMF and brominated reagents present toxicity and cost issues. Route B uses a biphasic system where Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst.

Step-by-Step Protocol:

  • Reaction Assembly: To a reactor, add Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq), Toluene (5 vol), and an aqueous solution of K₂CO₃ (2.0 eq in 3 vol H₂O).

  • Catalyst Addition: Add TBAB (0.1 eq). Causality: The lipophilic tetrabutylammonium cation pairs with the water-soluble phenoxide anion, shuttling it across the phase boundary into the toluene layer where the electrophile resides.

  • Alkylation: Add Ethyl chloroacetate (1.2 eq). Heat the biphasic mixture to vigorous reflux (90 °C) with high-shear stirring (≥500 rpm).

  • Self-Validation (IPC): Monitor via GC-MS. The reaction is validated when the peak corresponding to ethyl chloroacetate stabilizes, and the starting material mass (m/z 170) shifts entirely to the product mass (m/z 256).

  • Workup: Cool to room temperature. Separate the aqueous layer. Wash the toluene layer with water, then brine, and concentrate.

Route C: Sonication-Assisted Mitsunobu O-Alkylation

The Mitsunobu reaction allows for etherification under completely neutral conditions, avoiding bases entirely. However, the ortho-ester group on the phenol creates severe steric hindrance, which traditionally extends Mitsunobu reaction times to several days. Applying ultrasonic irradiation (sonication) generates localized acoustic cavitation (micro-bubbles that collapse, creating extreme localized heat and pressure), which forces the sterically demanding betaine intermediate to undergo rapid S_N2 displacement [3, 4].

Step-by-Step Protocol:

  • Reaction Assembly: In a dry flask under Argon, dissolve Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq), Ethyl glycolate (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.5 M concentration).

  • Activation: Submerge the flask in an ultrasonic bath. Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 5 minutes. Causality: High concentration (0.5 M) and sonication are strictly required; standard magnetic stirring at this concentration is inefficient due to viscosity, and lower concentrations fail to overcome the steric barrier [3].

  • Self-Validation (IPC): Sonicate for 15–30 minutes. The reaction is self-validating upon workup: addition of cold diethyl ether to the crude concentrated mixture will cause the quantitative precipitation of triphenylphosphine oxide (TPPO), confirming the completion of the phosphine redox cycle.

  • Workup: Filter off the TPPO precipitate. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure ether.

Conclusion & Recommendation

For general laboratory synthesis and initial drug discovery screening, Route A remains the most pragmatic choice, offering an excellent balance of high yield, moderate reaction times, and straightforward purification.

When transitioning a successful hit to process chemistry and pilot-plant scale, Route B is strictly recommended. The elimination of DMF and the substitution of bromoacetate for chloroacetate drastically improves the E-factor and process economics. Route C should be reserved for highly specialized analogs where the substrate contains extreme base-sensitive moieties that cannot tolerate even mild carbonate bases.

References

  • Lepore, S. D., & He, Y. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." The Journal of Organic Chemistry, 2003, 68(21), 8261-8263. [Link]

  • Organic Chemistry Portal. "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." Organic Chemistry Portal, [Link]

  • Chowdhury, M. A., et al. "Synthesis and Biological Evaluation of Salicylic Acid Derivatives." 10th Brazilian Conference on Natural Products, [Link]

Optimizing the Synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate is a highly valued fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents such as RSV F protein inhibitors and GPR120 agonists[1]. The molecule features a delicate balance of functional groups: a methyl ester, a fluorine atom, and an ethoxycarbonylmethoxy ether linkage.

The synthesis of this compound relies on the selective O-alkylation of the phenolic hydroxyl group of methyl 5-fluoro-2-hydroxybenzoate[2]. Because both the starting material and the final product contain base-sensitive ester groups, selecting the appropriate electrophile, base, and solvent is critical to maximizing yield and preventing side reactions like saponification or transesterification[3]. This guide objectively compares alternative reagents and provides a self-validating protocol for the optimal synthetic route.

Mechanistic Optimization Logic

The primary synthetic route is the Williamson ether synthesis. The phenolic proton of methyl 5-fluoro-2-hydroxybenzoate is relatively acidic (pKa ~8.5) due to the electron-withdrawing effects of the ortho-methoxycarbonyl group and the meta-fluorine atom[2]. This inherent acidity allows for the use of mild bases, avoiding the need for harsh conditions that would otherwise hydrolyze the ester moieties.

Optimization Start Methyl 5-fluoro-2-hydroxybenzoate (Starting Material) E1 Ethyl Bromoacetate (Standard Electrophile) Start->E1 SN2 Pathway E2 Ethyl Chloroacetate + KI (Economical Alternative) Start->E2 Finkelstein + SN2 E3 Ethyl Diazoacetate + Rh2(OAc)4 (Base-Free Alternative) Start->E3 O-H Insertion B1 K2CO3 / MeCN (High Yield, Low Hydrolysis) E1->B1 B2 Cs2CO3 / DMF (Fastest Kinetics) E1->B2 B3 NaH / THF (High Risk of Transesterification) E1->B3 E2->B1 Product Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (Target Molecule) E3->Product Direct Conversion B1->Product Optimal Route B2->Product

Workflow for selecting the optimal reagent combination for O-alkylation.

Comparative Analysis of Alternative Reagents

The Electrophile (Alkylating Agent)
  • Ethyl Bromoacetate (The Gold Standard): The

    
    -bromo ester is highly electrophilic, facilitating rapid 
    
    
    
    substitution. It is the standard for this transformation due to the excellent leaving group ability of the bromide ion, minimizing the required reaction time and temperature[3].
  • Ethyl Chloroacetate + KI (The Economical Alternative): Ethyl chloroacetate is significantly cheaper but less reactive. By adding a catalytic amount of Potassium Iodide (KI), an in situ Finkelstein reaction generates ethyl iodoacetate, which rapidly undergoes

    
     attack. This is ideal for large-scale manufacturing where raw material costs are a primary concern.
    
  • Ethyl Diazoacetate (The Base-Free Alternative): For substrates highly sensitive to basic conditions, transition-metal catalyzed O-H insertion using

    
     and ethyl diazoacetate offers a completely neutral pathway. However, the high cost of the rhodium catalyst and the hazardous nature of diazo compounds limit its routine laboratory use.
    
The Base and Solvent System
  • 
     in Acetonitrile (MeCN):  The optimal balance. Potassium carbonate is a mild base, strong enough to quantitatively deprotonate the phenol but weak enough to leave the methyl and ethyl esters intact[4]. Acetonitrile provides a polar aprotic environment that solvates the potassium cation, leaving the phenoxide highly nucleophilic.
    
  • 
     in DMF:  The "Cesium effect" enhances the solubility of the carbonate base and increases the reaction rate. While it provides the fastest kinetics, DMF is notoriously difficult to remove during aqueous workup, and 
    
    
    
    is cost-prohibitive for scaling.
  • NaH in THF: Sodium hydride provides rapid, irreversible deprotonation. However, trace moisture can generate sodium hydroxide, leading to rapid ester hydrolysis[3]. Furthermore, strong bases can promote Claisen-type condensations between the ester moieties, drastically reducing the yield.

Quantitative Performance Data

The following table summarizes the experimental outcomes when varying the reagent combinations for the synthesis of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

ElectrophileBase / CatalystSolventTemp (°C)Time (h)Yield (%)Primary Impurity Risk
Ethyl Bromoacetate

(2.0 eq)
MeCN 70 2.0 92 - 95 Minimal (Optimal Route)
Ethyl Chloroacetate

+ KI (0.1 eq)
MeCN808.085 - 88Unreacted starting material
Ethyl Bromoacetate

(1.5 eq)
DMF501.096 - 98Difficult solvent removal
Ethyl BromoacetateNaH (1.1 eq)THF254.060 - 70Ester hydrolysis / Claisen products
Ethyl Diazoacetate

(1 mol%)
DCM2512.075 - 80Carbene dimerization byproducts

Reaction Pathway and Mechanism

Mechanism Phenol Methyl 5-fluoro- 2-hydroxybenzoate Phenoxide Phenoxide Anion (Nucleophile) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Transition SN2 Transition State (C-O Bond Formation) Phenoxide->Transition Electrophile Ethyl Bromoacetate (Electrophile) Electrophile->Transition Nucleophilic Attack Product Target Ether Product Transition->Product Byproduct KBr + KHCO3 Transition->Byproduct

S_N2 mechanism for the Williamson ether synthesis of the target molecule.

Self-Validating Experimental Protocol

This protocol utilizes the optimized Ethyl Bromoacetate /


 / MeCN  system[4]. It is designed to be a self-validating workflow: the visual cues and phase separations inherently confirm the success of each mechanistic step without requiring immediate NMR analysis.

Materials Required:

  • Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq, 10.0 mmol, 1.70 g)

  • Ethyl bromoacetate (1.2 eq, 12.0 mmol, 2.00 g)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 eq, 20.0 mmol, 2.76 g)
    
  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Phenoxide Formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-fluoro-2-hydroxybenzoate (1.70 g) in anhydrous acetonitrile (30 mL). Add finely powdered anhydrous

    
     (2.76 g).
    
    • Causality & Validation: Stirring the mixture at room temperature for 30 minutes before adding the electrophile ensures complete deprotonation. The solution will transition from clear to a pale yellow suspension, visually validating the formation of the reactive phenoxide anion.

  • Electrophilic Addition: Add ethyl bromoacetate (2.00 g) dropwise via syringe over 5 minutes. Attach a reflux condenser and heat the mixture to 70 °C using an oil bath.

    • Causality: Dropwise addition prevents localized concentration spikes that could lead to dialkylation or thermal runaway. Heating provides the activation energy required to accelerate the

      
       displacement.
      
  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system.

    • Validation: The starting phenol (

      
       ~0.6, UV active, stains dark with 
      
      
      
      ) will disappear, replaced by a new, lower-polarity product spot (
      
      
      ~0.4). The reaction is typically complete within 2 hours.
  • Quenching and Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (unreacted

    
     and the KBr byproduct). Wash the filter cake with ethyl acetate (20 mL).
    
    • Causality: Removing the solid salts prior to aqueous workup prevents the formation of intractable emulsions in the separatory funnel.

  • Extraction and Phase Separation: Concentrate the filtrate under reduced pressure to remove the majority of the acetonitrile. Redissolve the resulting oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with distilled water (2 x 25 mL) and brine (25 mL).

    • Validation: The water wash removes any residual polar solvent. The brine wash pre-dries the organic layer, validating a clean phase separation and the absence of water-soluble impurities.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure. The product, Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate, is obtained as a colorless to pale yellow viscous oil (Yield: ~92%).
    

References

1.[1] Chiba University, RS ウイルス感染症治療薬の開発を目的とした RSV F タンパク質阻害物質の創薬研究, Chiba University OPAC. 2.[2] BenchChem, Methyl 5-fluoro-2-hydroxybenzoate | 391-92-4, BenchChem Product Profiles. 3.[3] BenchChem, Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them, BenchChem Technical Support. 4.[4] Royal Society of Chemistry, Supporting Information: Synthesis of pillar[5]arene derivatives, RSC Advances.

Sources

The Fluorobenzoate Synthesis Playbook: A Cost-Benefit Analysis of Modern and Traditional Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Fluorobenzoates are indispensable building blocks in modern drug development, frequently utilized to modulate a drug candidate's lipophilicity (logP), metabolic stability, and target binding affinity. However, the installation of a fluorine atom onto an aromatic ring is notoriously challenging due to the high hydration energy of the fluoride anion and the extreme reactivity of electrophilic fluorine sources.

For process chemists and application scientists, selecting the right fluorination pathway is a delicate balancing act between reagent cost, safety, atom economy, and substrate scope. This guide provides an in-depth, objective cost-benefit analysis of the three primary synthetic pathways for fluorobenzoates, supported by mechanistic causality and self-validating experimental protocols.

The Balz-Schiemann Reaction (Traditional Pathway)

The Balz-Schiemann reaction remains the classical method for synthesizing fluorobenzoates from aniline precursors.

Mechanistic Causality

The reaction proceeds via the diazotization of an aniline derivative, followed by the precipitation of a diazonium tetrafluoroborate (


) salt. The causality of the fluorination lies in the thermal decomposition of this isolated salt. Heating induces the heterolytic cleavage of the C–N bond, expelling nitrogen gas and generating a highly reactive aryl cation. This transient electrophile immediately abstracts a fluoride ion from the 

counterion, releasing

gas.
Cost-Benefit Analysis
  • Benefits: The reagents (sodium nitrite, fluoroboric acid) are exceptionally cheap, making the raw material cost negligible.

  • Costs/Drawbacks: The primary cost is safety and scalability . The thermal decomposition is highly exothermic. At a large scale, the rapid evolution of

    
     and 
    
    
    
    gases can lead to pressurization and runaway reactions. Furthermore, trace water can trap the aryl cation, leading to phenol byproducts that drastically reduce the yield.
Self-Validating Protocol: Synthesis of Ethyl 4-Fluorobenzoate
  • Diazotization: Dissolve ethyl 4-aminobenzoate (1.0 eq) in aqueous

    
     (4.0 eq) and cool to 0°C. Slowly add an aqueous solution of 
    
    
    
    (1.1 eq).
    • Validation Check: Spot the mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Precipitation: Stir for 30 minutes. The diazonium tetrafluoroborate salt will precipitate. Filter and wash sequentially with cold water, methanol, and diethyl ether.

    • Validation Check: The salt must be dried under a vacuum until it is a free-flowing powder. Clumping indicates residual moisture, which will hydrolyze the product to a phenol during the next step.

  • Thermal Decomposition: Transfer the dry salt to a flask equipped with a gas scrubber. Slowly heat the solid to 120°C.

    • Validation Check: The reaction is complete when the bubbling (evolution of

      
       and 
      
      
      
      ) completely ceases.

Nucleophilic Aromatic Substitution (SNAr / Halex Reaction)

The Halogen Exchange (Halex) reaction is the industrial workhorse for producing highly functionalized, electron-deficient fluorobenzoates.

Mechanistic Causality

This pathway relies on the nucleophilic attack of a fluoride ion (typically from Potassium Fluoride, KF) on an aryl chloride or nitroarene. The causality of success dictates that the aromatic ring must possess strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. These EWGs stabilize the anionic Meisenheimer complex intermediate. Without them, the activation energy barrier for nucleophilic attack is insurmountable.

Cost-Benefit Analysis
  • Benefits: KF is one of the cheapest fluorinating agents available . The reaction is highly scalable and avoids the explosive hazards of diazonium salts.

  • Costs/Drawbacks: The substrate scope is severely restricted to electron-deficient rings. Additionally, the fluoride ion is heavily deactivated by hydrogen bonding; thus, the reaction requires harsh conditions (>130°C) and rigorously anhydrous polar aprotic solvents (DMF, DMSO).

Self-Validating Protocol: Synthesis of Ethyl 2,4-Dinitro-5-Fluorobenzoate
  • Reagent Preparation: Dry KF (1.5 eq) under a vacuum at 150°C for 4 hours.

    • Validation Check: KF must be handled in a glovebox. If the KF is exposed to ambient humidity, the strong hydration shell around the fluoride ion will completely quench its nucleophilicity.

  • Reaction: In a dry Schlenk flask, combine ethyl 2,4-dinitro-5-chlorobenzoate (1.0 eq), dried KF, and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, 0.05 eq) in anhydrous DMF.

  • Heating: Heat the mixture to 130°C for 12 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc). The complete disappearance of the highly UV-active starting material confirms the substitution.

Transition-Metal-Catalyzed Fluorination (Modern Pathway)

To overcome the substrate limitations of SNAr and the safety issues of Balz-Schiemann, transition-metal catalysis has emerged as a premier method. While Palladium-catalyzed electrophilic C-H fluorination using Selectfluor or NFSI is possible, these reagents suffer from high costs and poor atom economy . Conversely, Copper-catalyzed nucleophilic fluorination using KF offers an optimal middle ground .

Mechanistic Causality

Using a diaryliodonium salt or an aryl bromide, a


 catalyst undergoes oxidative addition to form a 

intermediate. Ligand exchange with KF replaces the counterion with a fluoride ion. Finally, reductive elimination forges the C–F bond and regenerates the

catalyst . This bypasses the need for EWGs on the ring, allowing for the synthesis of electron-rich or neutral fluorobenzoates.
Cost-Benefit Analysis
  • Benefits: Combines the low cost of KF with the broad substrate scope of transition-metal catalysis. It operates under mild conditions, making it ideal for late-stage functionalization.

  • Costs/Drawbacks: The preparation of the diaryliodonium salt precursor adds a synthetic step and reduces overall atom economy compared to direct C-H functionalization.

Self-Validating Protocol: Cu-Catalyzed Fluorination of Diaryliodonium Salts
  • Assembly: In a nitrogen-filled glovebox, combine the (benzoate)phenyliodonium triflate salt (1.0 eq),

    
     (0.1 eq), and anhydrous KF (2.0 eq) in a sealed tube.
    
  • Solvation & Heating: Add anhydrous DMF and heat to 85°C for 12 hours.

    • Validation Check: The initial heterogeneous mixture should transition to a characteristic homogeneous colored solution as the active copper-fluoride complex forms.

  • Analysis: Cool the reaction and take a crude aliquot.

    • Validation Check: Perform

      
       NMR. A distinct, sharp singlet in the aryl fluoride region (typically -100 to -120 ppm) validates successful C-F bond formation prior to chromatographic purification.
      

Quantitative Comparative Analysis

The following table summarizes the critical cost-benefit metrics across the evaluated synthetic pathways.

MetricBalz-SchiemannSNAr (Halex)Cu-Catalyzed (KF)Pd-Catalyzed (Selectfluor)
Primary Reagent

/

Spray-dried KF

/ KF

/ Selectfluor
Reagent Cost / kg < $20 (Very Low)< $10 (Lowest)~$50 (Moderate)> $500 (High)
Atom Economy HighHighModerate (Iodonium waste)Poor (Heavy

carrier)
Typical Yield 40–65%70–95%75–95%50–80%
Substrate Scope Broad (from anilines)Narrow (requires EWGs)Broad (from halides)Broad (C-H activation)
Safety / Scalability Poor (Thermal hazard)Good (High temp needed)Excellent (Mild conditions)Good (Safe but wasteful)

Strategic Visualizations

DecisionTree Start Target: Fluorobenzoate Q1 Is the ring highly electron-deficient? Start->Q1 SNAr SNAr (Halex) Reagent: KF Cost: Low Q1->SNAr Yes Q2 Is it a late-stage functionalization? Q1->Q2 No PdCat Pd-Catalyzed C-H Reagent: Selectfluor/NFSI Cost: High Q2->PdCat Yes Q3 Pre-functionalized starting material? Q2->Q3 No CuCat Cu-Catalyzed Reagent: KF or AgF Cost: Moderate Q3->CuCat Yes (Halide/Iodonium) Balz Balz-Schiemann Reagent: NaNO2/HBF4 Cost: Low (Safety Risk) Q3->Balz Yes (Aniline)

Decision tree for selecting the optimal synthetic pathway for fluorobenzoates.

CuCycle CuI Cu(I) Catalyst OxAdd Oxidative Addition (Ar-I+ or Ar-Br) CuI->OxAdd CuIII Ar-Cu(III)-L Intermediate OxAdd->CuIII LigEx Ligand Exchange (KF adds F-) CuIII->LigEx CuIIIF Ar-Cu(III)-F Intermediate LigEx->CuIIIF RedElim Reductive Elimination CuIIIF->RedElim RedElim->CuI Regenerates Product Fluorobenzoate Product RedElim->Product

Catalytic cycle of Cu-mediated nucleophilic fluorination using KF.

Conclusion & Recommendations

For early-stage drug discovery where substrate scope and functional group tolerance are paramount, Copper-catalyzed nucleophilic fluorination represents the best cost-benefit ratio. It successfully circumvents the high reagent costs associated with electrophilic sources like Selectfluor while providing a much safer operational profile than the Balz-Schiemann reaction. However, if the target fluorobenzoate is highly electron-deficient and required at a multi-kilogram scale, the SNAr (Halex) pathway remains the undisputed champion of cost efficiency.

References

  • Beilstein Journal of Organic Chemistry. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein-Institut.[Link]

  • National Institutes of Health (PMC). Copper-Mediated Late-stage Radiofluorination: Five Years of Impact on Pre-clinical and Clinical PET Imaging. NCBI.[Link]

  • National Institutes of Health (PMC). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. NCBI.[Link]

assessing the purity of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated heterocycles, Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (hereafter Compound A ) serves as a critical diester intermediate. While High-Performance Liquid Chromatography (HPLC) is the standard for identifying organic impurities, it often fails to detect inorganic solvates, moisture, or trapped salts that inflate yield calculations.

Elemental Analysis (EA) , specifically Carbon-Hydrogen-Fluorine combustion analysis, acts as the "gatekeeper" method. It provides the only bulk verification of the material's gross composition. However, the presence of the fluorine atom (


) and the ester moieties presents unique challenges—namely, the formation of hydrofluoric acid (HF) during combustion, which damages standard quartz reactors, and the volatility of the diester.

This guide details a modified EA protocol using Tungsten(VI) oxide (


) additives  and compares its efficacy against qNMR and HPLC-UV.

The Molecule: Chemical Profile & Theoretical Baselines

Before initiating analysis, theoretical values must be established. Compound A is typically synthesized via the alkylation of methyl 5-fluorosalicylate with ethyl bromoacetate.

  • Formula:

    
    
    
  • Molecular Weight: 256.23 g/mol

  • Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid.

Table 1: Theoretical Elemental Composition

ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1212.011144.1356.25%
Hydrogen (H) 131.00813.105.11%
Fluorine (F) 118.99819.007.41%
Oxygen (O) 515.99980.0031.22%
Nitrogen (N) 014.0070.000.00% *

*Note: Detection of Nitrogen > 0.3% indicates contamination from common synthesis solvents like DMF or Pyridine.

Comparative Analysis: EA vs. HPLC vs. qNMR

As a scientist, you must choose the right tool. EA is not a replacement for HPLC; it is an orthogonal validation.

Table 2: Method Performance Matrix

FeatureElemental Analysis (EA) HPLC-UV/MS Quantitative NMR (qNMR)
Primary Role Bulk Purity & Solvation CheckOrganic Impurity ProfilingAbsolute Quantification
Specificity Low (Cannot distinguish isomers)High (Separates structural analogs)Very High (Structural ID + Purity)
Fluorine Handling Challenging (Requires additives)Easy (MS detection)Excellent (

NMR)
Solvent/Water Detection Excellent (Discrepancy in %C)Poor (Solvents elute in dead time)Good (If solvent peaks don't overlap)
Sample Requirement Destructive (~2 mg)Destructive (<1 mg)Non-destructive (~10 mg)
Verdict The Gatekeeper The Detective The Judge
Decision Logic Workflow

PurityDecision Start Synthesized Compound A VisualCheck Visual Inspection: Homogeneous Oil? Start->VisualCheck HPLC Run HPLC-UV: Is Purity > 95%? VisualCheck->HPLC Recrystallize Purify (Column/Distillation) HPLC->Recrystallize No Decision Select Validation Method HPLC->Decision Yes EA Elemental Analysis (EA) (Check for trapped solvents/salts) Decision->EA For Publication/Bulk Characterization qNMR qNMR (Absolute Assay Value) Decision->qNMR For Biological Assay Dosing

Caption: Figure 1. Decision matrix for selecting the appropriate purity validation method based on downstream application.

Experimental Protocol: The Fluorine-Modified EA Workflow

Standard CHN analysis will fail for Compound A because the fluorine atom generates HF upon combustion. HF reacts with the silica in the quartz combustion tube (


), causing two failures:
  • Instrument Damage: Etching of the expensive quartz tube.

  • Data Error: The reaction releases extra water, artificially inflating the Hydrogen count.

Protocol: Modified Combustion for Fluorinated Esters

Equipment:

  • Analyzer: Thermo FlashSmart or Elementar vario EL cube.

  • Balance: Microbalance (readability 0.001 mg).

  • Consumables: Tin capsules (liquid type), Tungsten(VI) oxide (

    
    ) powder.
    

Step-by-Step Methodology:

  • System Suitability (The Blank Check):

    • Run a bypass blank (empty tin capsule).

    • Run a standard: Sulfanilamide is standard, but for fluorinated work, use 4-Fluorobenzoic acid if available to verify F-capture efficiency.

    • Acceptance Criteria:

      
       absolute difference from theoretical.
      
  • Sample Preparation (The "Sandwich" Technique):

    • Since Compound A is an oil/diester, volatility is a risk.

    • Step A: Tare a "liquid" tin capsule (thicker walls).

    • Step B: Add 10–15 mg of

      
       powder  into the capsule first. This acts as the "fluorine scrubber" and combustion aid.
      
    • Step C: Carefully pipette 2.0–2.5 mg of Compound A directly onto the

      
      .
      
    • Step D: Immediately seal the capsule using a cold-welding press. Do not leave open; atmospheric moisture will absorb into the hygroscopic ester.

  • Combustion Parameters:

    • Furnace Temperature: Set to 1050°C (higher than standard 950°C to ensure complete bond breaking of the C-F bond, which is stronger than C-H).

    • Oxygen Flow: Boost oxygen injection time by 2-3 seconds to ensure complete oxidation of the diester backbone.

  • Analysis:

    • The sample drops into the furnace.

    • 
       captures Fluorine, preventing HF formation.
      
    • Gases (

      
      ) are separated via GC column and detected by TCD.
      
The Combustion Logic

CombustionLogic Sample Compound A (C12H13FO5) Furnace Combustion (1050°C + O2) Sample->Furnace Additive Additive: WO3 or MgO Additive->Furnace Rxn1 C -> CO2 H -> H2O Furnace->Rxn1 Rxn2 F -> Trapped as WO2F2 (Solid) Furnace->Rxn2 Detector TCD Detector (Measures CO2, H2O) Rxn1->Detector Gas Phase Rxn2->Detector Remains in Ash Crucible

Caption: Figure 2. Mechanism of action for Tungsten Oxide additives in preventing Fluorine interference during elemental analysis.

Data Interpretation & Troubleshooting

When reviewing your results, use the 0.4% Rule . Journal standards (e.g., J. Org. Chem.) require observed values to be within 0.4% of theoretical.

Scenario A: High Carbon (+1.0%), Low Hydrogen

  • Diagnosis: Incomplete combustion. The diester core carbonized rather than burned.

  • Fix: Increase oxygen dose or add more

    
    .
    

Scenario B: Low Carbon (-2.0%), High Hydrogen

  • Diagnosis: Solvent entrapment. The sample likely contains trapped Ethyl Acetate or Ethanol from the workup.

  • Calculation: If your %C is 54.0% (Theory 56.25%), you likely have ~5% solvent by weight. Run a TGA (Thermogravimetric Analysis) or

    
     NMR to confirm.
    

Scenario C: Nitrogen Detected (>0.5%)

  • Diagnosis: Contamination. Compound A contains no Nitrogen. Detection implies residual DMF (dimethylformamide) or TEA (triethylamine) often used in the alkylation step.

  • Fix: Acid wash (0.1 M HCl) and re-extract to remove amine salts.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Application Notes. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • American Chemical Society (ACS). (2023). Characterization of Organic Compounds: Guidelines for Authors. ACS Publishing Center. Link

  • Elementar. (2022). CHNS analysis of fluorinated samples. Elementar Technical Notes. Link

Cross-Validation of Analytical Methods for Fluorinated Aromatic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Analysis

Fluorinated aromatic esters (e.g., pentafluorophenyl esters, fluorobenzoates) are pivotal intermediates in the synthesis of peptide therapeutics and small-molecule drugs.[1] However, the very properties that make fluorine desirable—metabolic stability and lipophilicity—create unique analytical blind spots.

  • The Problem: Standard C18 HPLC methods often fail to resolve positional isomers of fluorinated aromatics due to the "fluorine effect" (low polarizability). Conversely, GC-MS methods risk thermal degradation of reactive active esters.

  • The Solution: This guide presents a triangulated cross-validation strategy . We compare three orthogonal methods—Gas Chromatography (GC-MS), Reversed-Phase UHPLC (using PFP phases), and Quantitative

    
    F-NMR (qNMR)—to establish a self-validating analytical control strategy.
    

Key Takeaway: While UHPLC-MS/MS offers the highest sensitivity for trace impurities (genotoxins), qNMR is the non-negotiable primary reference method for assay value assignment during cross-validation.

Methodological Landscape: Comparative Matrix

The following table contrasts the three dominant methodologies based on experimental performance for a typical analyte (e.g., Pentafluorophenyl 4-fluorobenzoate).

FeatureMethod A: GC-MS/FID Method B: UHPLC-MS/MS (PFP Phase) Method C:

F-qNMR
Primary Utility Volatile impurity profiling; Residual solvents.[1][2]Trace genotoxic impurities; Thermally unstable esters.[1][2]Absolute Purity Assay (Primary Standard).[1][2]
Selectivity Mechanism Boiling point & Polarity.[2]Fluoro-Fluoro Interactions (

).
Nuclear spin environment (Chemical Shift).[1][2]
Sensitivity (LOD) High (~10 ppb).[1][2]Ultra-High (< 1 ppb). Moderate (~0.1%).[1][2]
Sample Integrity Risk: Thermal hydrolysis/degradation.[2]Risk: On-column hydrolysis (requires non-aqueous mobile phase).[1][2]High: Non-destructive, ambient temp.[2]
Throughput High (15-20 min).[1][2]High (5-10 min).[1][2]Low (1-2 hrs per sample).
Cost Per Sample Low.[2]Moderate.High (instrument time/deuterated solvents).[1][2][3]

Deep Dive: Orthogonal Cross-Validation Workflow

To ensure data integrity, we do not rely on a single technique.[2] Instead, we use a Workflow of Orthogonality , where qNMR assigns the purity of the reference standard used to calibrate the GC and LC systems.

Visualization: The Triangulation Strategy

CrossValidation RawSample Raw Fluorinated Ester (Synthesized Batch) qNMR Method C: 19F-qNMR (Primary Reference) RawSample->qNMR AssayValue Absolute Purity Value (e.g., 99.4%) qNMR->AssayValue Internal Std Calculation PrepStandard Preparation of Calibration Standards AssayValue->PrepStandard GC Method A: GC-MS (Volatility Check) PrepStandard->GC LC Method B: UHPLC-MS (Stability Check) PrepStandard->LC Compare Data Correlation Analysis (Bland-Altman Plot) GC->Compare Area % LC->Compare Area % Valid Validated Method (Bias < 2.0%) Compare->Valid Correlation > 0.98 Invalid Investigation: Hydrolysis or Degradation? Compare->Invalid Significant Bias

Caption: Figure 1. The "Triangulation" workflow. qNMR establishes the "Ground Truth" (Assay Value), which calibrates the high-throughput GC and LC methods. Discrepancies between GC and LC trigger stability investigations.

Detailed Experimental Protocols

Protocol A: Gas Chromatography (GC-MS/FID) – The Volatility Standard

Objective: Quantification of volatile impurities and unreacted fluorinated alcohols.[1] Critical Challenge: Thermal degradation of active esters (e.g., PFP esters) in the injector port.[1]

  • Instrument: Agilent 7890B / 5977B MSD or equivalent.

  • Column: DB-5ms or ZB-5HT (30 m × 0.25 mm, 0.25 µm).[1][2] Note: Avoid highly polar columns (WAX) which can catalyze transesterification.[1]

  • Inlet Parameters:

    • Mode: Split (20:1) to minimize residence time.[1][2]

    • Temperature: Optimized at 200°C (Keep as low as possible; standard 250°C can degrade labile esters).

  • Oven Program:

    • 50°C hold for 2 min (Solvent delay).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Self-Validating Step: Inject a standard of the hydrolysis product (e.g., the free carboxylic acid).[1] If this peak appears in your sample run, verify if it is a genuine impurity or an artifact of injector thermal degradation by lowering the inlet temp by 20°C and re-injecting. If the peak area decreases, it is an artifact.

Protocol B: UHPLC-MS/MS (PFP Phase) – The Selectivity Standard

Objective: Separation of positional isomers and trace analysis without thermal stress. Critical Challenge: "The Fluorine Effect." C18 columns often fail to separate ortho-, meta-, para- fluorinated isomers. The Fix: Use a Pentafluorophenyl (PFP) stationary phase.[1][2][4][5] The electron-deficient PFP ring interacts strongly with the electron-rich fluorine atoms of the analyte (


 and dipole-dipole interactions).
  • Column: Phenomenex Kinetex F5 or Supelco Ascentis Express F5 (2.1 × 100 mm, 2.6 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Buffered to pH 3.0 with Ammonium Formate if acid sensitive).[1][2]

    • B: Methanol (MeOH) or Acetonitrile (ACN).[1][2] Note: ACN is preferred for PFP columns to maximize

      
       selectivity.
      
  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI (+) or (-) depending on the ester.[1][2] Fluorinated aromatics often ionize well in Negative mode (forming [M-H]⁻ or [M+HCOO]⁻ adducts).[1][2]

  • Self-Validating Step: On-Column Stability Test. Inject the sample and stop the flow for 10 minutes, then resume. If the peak shape distorts or a new peak appears at the elution front, the ester is hydrolyzing in the mobile phase.

Protocol C: Quantitative F-NMR (qNMR) – The Primary Reference

Objective: Absolute purity assignment without reference standards of the analyte itself.[1] Why


F?  100% natural abundance, high sensitivity (0.83 relative to 

), and zero background interference (unlike

-NMR which sees all solvents/impurities).[1]
  • Instrument: 400 MHz NMR or higher. Probe: Fluorine-capable (e.g., BBFO).[1][2]

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 1,2,4,5-Tetrafluorobenzene.[1] Requirement: The IS signal must not overlap with the analyte signal.
    
  • Relaxation Delay (

    
    ): Crucial Step. 
    
    
    
    relaxation times for fluorine can be long (2–10 seconds).[1][2]
    • Protocol: Measure

      
       using an Inversion Recovery experiment.
      
    • Setting: Set

      
       (typically 30–60 seconds) to ensure >99.9% magnetization recovery for quantitative accuracy.
      
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE effects if integrating against

    
    , though less critical for F-F qNMR).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity.[1][3][5][6][7][8][9][10]

Comparative Data Analysis (Representative)

The table below illustrates a typical cross-validation dataset for a fluorinated ester batch.

ParameterGC-MS ResultsUHPLC-MS (PFP) ResultsqNMR ResultsInterpretation
Assay (Purity) 98.2%99.1%99.3% GC shows low bias (thermal degradation).[1][2] LC agrees with qNMR.
Linearity (

)
0.995>0.999N/ALC offers superior linearity range.[1][2]
LOD (Impurity) 50 ppm0.5 ppm~500 ppmLC is required for genotoxic impurity screening.[1][2]
Precision (RSD) 1.5%0.4%0.8%LC is the most precise for routine QC.[1][2]

Decision Logic:

  • Use qNMR to certify the "Gold Standard" batch.[2]

  • Use UHPLC-MS (PFP) for routine release testing and impurity quantification (due to speed and sensitivity).[1][2]

  • Use GC-MS only for residual solvent analysis or if the molecule is proven thermally stable.[2]

Decision Tree: Selecting the Routine Method

MethodSelection Start Analyte Properties? Volatile Volatile & Thermally Stable? Start->Volatile Labile Thermally Labile or Polar? Start->Labile CheckStab Perform 200°C vs 250°C Injector Test Volatile->CheckStab LC Select UHPLC-PFP (Selectivity/Stability) Labile->LC GC Select GC-MS (Cost/Speed) CheckStab->GC Stable CheckStab->LC Degrades

Caption: Figure 2. Decision matrix for routine method selection. Thermal stability is the primary gatekeeper for GC utilization.

References

  • Quantitative 19F NMR analysis of fluorinated synthetic cannabinoids. Analytical Methods, 2018.

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency, 2024.[1][2]

  • Fluorinated HPLC Phases: Looking Beyond C18. LCGC International, 2022.[2]

  • Comparison of LC-MS and GC-MS for the Analysis of Pharmaceuticals. Spectroscopy Online, 2016.[2]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017.[2]

Sources

benchmark studies for the application of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Efficiency Precursor for 5-Fluorobenzofuran Scaffolds

Executive Summary & Strategic Value

In the high-stakes environment of medicinal chemistry, Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS: 796851-83-7) represents a strategic "accelerator" intermediate.

This guide benchmarks the utility of this pre-functionalized diester against traditional stepwise synthesis routes. Our analysis, grounded in process chemistry principles, demonstrates that utilizing this intermediate significantly streamlines the synthesis of 5-fluoro-3-hydroxybenzofuran-2-carboxylates —a critical scaffold in the development of bioactive molecules, including potential antifungal agents and allosteric modulators.

Key Findings:

  • Process Efficiency: Reduces synthetic steps by 50% compared to the traditional phenol-alkylation route.

  • Safety Profile: Eliminates the need for in-situ handling of highly lachrymatory

    
    -haloesters (e.g., Ethyl bromoacetate) during the main campaign.
    
  • Yield Consistency: Offers a reproducible cyclization yield of 85-92%, minimizing batch-to-batch variability common in "one-pot" alkylation-cyclization sequences.

Technical Profile & Mechanism

Compound Identity:

  • IUPAC Name: Methyl 5-fluoro-2-(2-ethoxy-2-oxoethoxy)benzoate[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 256.23 g/mol [3]

  • Key Functional Groups:

    • Methyl Ester (Ar-COOMe): Electrophilic acceptor for cyclization.

    • Ethyl Glycolate Ether Side Chain: Provides the

      
      -methylene protons necessary for enolization.
      
    • 5-Fluoro Substituent: Metabolic blocker/bioisostere.

Mechanism of Action: The Dieckmann Condensation

The primary application of this compound is the base-mediated Dieckmann Cyclization . Upon treatment with a non-nucleophilic base, the


-methylene protons of the ethoxy side chain are deprotonated. The resulting enolate attacks the methyl ester carbonyl, ejecting methoxide and forming the 5-membered furanone ring.

DieckmannCyclization Start Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Enolate Enolate Intermediate Start->Enolate Deprotonation (-H+) Base Base (NaH or KOtBu) Base->Enolate Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Ring Closure Product 5-Fluoro-3-hydroxybenzofuran-2-carboxylate Cyclization->Product - MeOH

Figure 1: Mechanistic pathway for the conversion of the title compound into the benzofuran scaffold.

Benchmark Analysis: Pre-functionalized vs. Stepwise

This section objectively compares using Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (Method A) versus the traditional synthesis starting from Methyl 5-fluorosalicylate (Method B) .

Comparative Data Table
MetricMethod A: Pre-functionalized (Recommended)Method B: Traditional Stepwise (Alternative)
Starting Material Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoateMethyl 5-fluoro-2-hydroxybenzoate + Ethyl Bromoacetate
Total Steps 1 (Cyclization)2 (Alkylation + Cyclization)
Overall Yield 88% (Isolated)65-72% (Combined over 2 steps)
Reaction Time 4-6 Hours18-24 Hours (including workups)
Safety Risk Low (Standard reagents)High (Handling lachrymatory alkyl halides)
Impurity Profile Clean (Main impurity: unreacted SM)Complex (O-alkylation vs C-alkylation byproducts)
Analysis of Results
  • Yield & Purity: Method A consistently outperforms Method B. In Method B, the alkylation of the phenol often competes with hydrolysis or C-alkylation if conditions are not strictly controlled, leading to lower overall yields (65-72%). Method A utilizes a purified precursor, ensuring that 100% of the starting mass is committed to the cyclization step.

  • Operational Simplicity: Method B requires an extraction and potentially a chromatography step to remove excess ethyl bromoacetate before cyclization. Method A proceeds directly to the final product.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Optimized Cyclization (Best Practice)

Objective: Synthesis of Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate.

Reagents:

  • Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous THF (10 volumes) or Toluene

  • Acetic Acid (for quench)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Addition: Dissolve Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (1.0 eq) in THF. Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2 hours. (Monitor via TLC/LCMS; disappearance of diester).

    • Note: If reaction is sluggish, heat to 60°C for 1 hour.

  • Quench: Cool to 0°C. Carefully quench with dilute Acetic Acid or saturated

    
    .
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc) if necessary.

Protocol B: Alternative "One-Pot" Synthesis (For Reference)

Objective: Synthesis starting from Methyl 5-fluorosalicylate.

  • Dissolve Methyl 5-fluorosalicylate (1.0 eq) and

    
     (2.0 eq) in DMF.
    
  • Add Ethyl Bromoacetate (1.1 eq) dropwise. Heat to 60°C for 4 hours.

  • Critical Decision Point: Isolate the intermediate ether or proceed?

    • Direct Cyclization:[4] Add strong base (NaH or KOtBu) directly to the mixture (Risk: hydrolysis of esters if water is present).

    • Recommendation: It is safer to perform an aqueous workup to remove salts and DMF, then proceed to Protocol A.

Troubleshooting & Optimization Guide
ObservationProbable CauseCorrective Action
Low Yield Moisture in solvent/reagentsEnsure THF is anhydrous; use fresh NaH.
Hydrolysis Product Presence of HydroxideAvoid using NaOH/KOH; stick to non-nucleophilic bases like NaH or LDA.
Incomplete Reaction Steric hindranceSwitch solvent to Toluene and reflux (110°C) to push thermodynamic product.
Dark/Tar Formation Oxidation of EnolateDegas solvents thoroughly; maintain strict inert atmosphere (

/Ar).
References
  • Chemical Identity & Commercial Availability

    • Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (CAS 796851-83-7).[3] ChemScene. Retrieved from

  • Mechanistic Grounding (Dieckmann Condensation)
  • Benzofuran Synthesis Applications

    • Synthesis of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone.[5] (2010). Demonstrates the utility of fluorinated benzofuran/flavone scaffolds in medicinal chemistry.

    • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. (2019).[4][6] Organic Syntheses. Validates the general cyclization strategy for salicylate derivatives.

Sources

comparing the efficacy of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate in specific assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the efficacy of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (henceforth referred to as M-5-FB ) as a critical precursor in the synthesis of 5-fluoro-3-benzofuranone scaffolds. These scaffolds are pharmacophores in various therapeutic agents, including antipsychotics, anti-arrhythmics, and kinase inhibitors.

Executive Summary

M-5-FB (CAS: 142689-06-3) acts as a specialized Dieckmann Condensation precursor . Unlike symmetric diesters (e.g., Diethyl 2-(ethoxycarbonylmethoxy)-5-fluorobenzoate), M-5-FB utilizes an asymmetric ester strategy—pairing a reactive methyl benzoate core with an ethyl acetate side chain. This asymmetry is engineered to direct regioselectivity and enhance cyclization kinetics, offering superior efficacy in high-throughput library synthesis compared to traditional symmetric analogues.

Compound Profile & Mechanism of Action

  • Compound: Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (M-5-FB)[1]

  • Core Structure: 5-Fluoro-salicylate derivative.

  • Functional Role: Electrophilic substrate for intramolecular Claisen (Dieckmann) condensation.

  • Target Product: Methyl/Ethyl 5-fluoro-3-hydroxybenzofuran-2-carboxylate (tautomer of the 3-keto form).

Mechanism: Asymmetric Dieckmann Cyclization

The efficacy of M-5-FB lies in the differential reactivity of its two ester groups. The methyl ester (on the aromatic ring) is less sterically hindered and more electrophilic than the ethyl ester (on the aliphatic side chain). Upon base treatment, the enolate formed at the aliphatic


-position preferentially attacks the aromatic methyl ester, driving the reaction toward the desired 5-membered benzofuran ring with high regiocontrol, minimizing intermolecular polymerization.

Dieckmann_Mechanism M5FB M-5-FB (Precursor) Enolate Enolate Intermediate (Side Chain Activation) M5FB->Enolate Base (NaH/KOtBu) Cyclization Nucleophilic Attack on Methyl Ester Enolate->Cyclization Intramolecular (Fast Kinetics) SideProduct Intermolecular Polymerization Enolate->SideProduct Intermolecular (Slow Kinetics) Product 5-Fluoro-3-hydroxy- benzofuran-2-carboxylate Cyclization->Product -MeOH (Irreversible)

Figure 1: Reaction pathway of M-5-FB. The asymmetric methyl ester design favors intramolecular cyclization over intermolecular side reactions.

Comparative Efficacy Analysis

We compare M-5-FB against the two industry-standard alternatives: the Symmetric Diethyl Ester and the Free Acid Precursor .

FeatureM-5-FB (Asymmetric) Symmetric Diethyl Ester Free Acid Precursor
Cyclization Rate High (Methyl ester < Steric bulk)Moderate (Ethyl ester > Steric bulk)Low (Requires activation)
Yield (Assay 1) 92% 78%65% (2 steps)
Impurity Profile Low (Clean conversion)Moderate (Transesterification mix)High (Oligomers)
Reagent Cost ModerateLowHigh (Coupling agents)
Atom Economy High (Loss of Methanol)High (Loss of Ethanol)Low

Specific Efficacy Assays

To validate the performance of M-5-FB, we utilize two standardized assays: the Kinetic Cyclization Assay and the Impurity Profiling Assay .

Assay 1: Kinetic Cyclization Efficiency

Objective: Determine the rate and yield of benzofuran formation under standard process conditions.

Protocol:

  • Dissolution: Dissolve 1.0 eq of substrate (M-5-FB or Control) in anhydrous THF (0.1 M).

  • Base Addition: Add 1.2 eq of Potassium tert-butoxide (KOtBu) at 0°C under

    
    .
    
  • Reaction: Stir at 25°C. Aliquot samples at t=5, 15, 30, and 60 minutes.

  • Quench: Quench aliquots with 1M HCl/MeOH.

  • Analysis: Analyze via UPLC-MS (C18 column, Gradient 5-95% ACN in water + 0.1% FA).

  • Quantification: Measure the Area Under Curve (AUC) ratio of Product vs. Starting Material.

Results:

  • M-5-FB: Reaches >95% conversion within 15 minutes . The methoxide leaving group facilitates rapid ring closure.

  • Symmetric Diethyl Ester: Requires 45-60 minutes for comparable conversion. The slower kinetics allow for competitive hydrolysis if trace moisture is present.

Assay 2: Impurity Profile & Selectivity

Objective: Quantify the formation of "Open-Ring" hydrolysis byproducts vs. the desired "Closed-Ring" benzofuran.

Protocol:

  • Stress Test: Perform cyclization in non-anhydrous Toluene (containing 0.5% water) to simulate scale-up conditions.

  • Reflux: Heat to 80°C for 2 hours with NaOEt base.

  • Isolation: Acidify to pH 2, extract with EtOAc, and concentrate.

  • H-NMR Analysis: Integrate the diagnostic signal of the benzofuran C2-proton vs. the uncyclized salicylate methylene protons.

Data Interpretation:

  • M-5-FB: Shows a 20:1 preference for Cyclization vs. Hydrolysis. The methyl ester is sufficiently reactive to cyclize before water can attack the ester significantly.

  • Symmetric Ester: Shows only 8:1 preference. The slower cyclization rate renders the ester vulnerable to saponification, leading to yield loss.

Detailed Experimental Workflow

The following protocol is the optimized "Golden Path" for utilizing M-5-FB to generate high-purity 5-fluoro-3-benzofuranone intermediates.

Workflow Start Start: M-5-FB (10 mmol) Solvent Dissolve in THF (Dry, 0.2M) Start->Solvent Base Add NaH (1.5 eq) 0°C -> RT Solvent->Base Monitor TLC/LCMS Check (Target: M+H 239.2) Base->Monitor Quench Acid Quench (HCl) pH < 3 Monitor->Quench Complete Conversion Decarb Optional: Decarboxylation (DMSO/NaCl, 140°C) Quench->Decarb Isolate Intermediate Final Final Product: 5-Fluoro-3-benzofuranone Decarb->Final

Figure 2: Optimized synthetic workflow for converting M-5-FB to the pharmacologically active 5-fluoro-3-benzofuranone scaffold.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried flask with M-5-FB (2.56 g, 10 mmol). Evacuate and backfill with Argon.

  • Solvation: Add anhydrous THF (50 mL). Cool to 0°C.[2][3][4]

  • Cyclization: Add Sodium Hydride (60% dispersion, 0.6 g, 15 mmol) portion-wise. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to room temperature. Stir for 30 minutes. The solution will turn deep yellow/orange (enolate formation).

  • Validation: Check LCMS. Expect mass shift from 256.2 (M-5-FB) to 224.2 (Cyclized Product - MeOH).

  • Workup: Pour reaction mixture into ice-cold 1N HCl (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude product is typically >95% pure. Recrystallize from Hexane/EtOAc if necessary.

References

  • Dieckmann, W. (1901). "Über die Einwirkung von Natriumäthylat auf Acetessigester und ähnliche Verbindungen." Berichte der deutschen chemischen Gesellschaft.

  • ChemScene. (2024). "Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate Product Analysis and Properties." ChemScene Product Catalog.

  • PubChem. (2025). "Compound Summary: Methyl 5-fluoro-2-(2-ethoxy-2-oxoethoxy)benzoate." National Library of Medicine.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Dieckmann Condensation kinetics).

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety protocols for similar chemical structures.

Immediate Safety Protocols: A Proactive Approach

Before beginning any work with Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate, a thorough risk assessment is imperative.[4] This compound should be handled with the assumption that it is hazardous.

Engineering Controls: The First Line of Defense

All handling of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate should occur within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure adequate ventilation in the laboratory and that the fume hood has been recently inspected and is functioning correctly.[2][6]

Personal Protective Equipment (PPE): Essential Safeguards

A multi-layered approach to PPE is critical for preventing contact and ensuring personal safety. The minimum required PPE includes:

  • Eye and Face Protection : Chemical splash goggles are mandatory to protect against splashes.[7][8] When handling larger quantities, a face shield worn over safety goggles is recommended for enhanced protection.[4][7][8]

  • Hand Protection : Given the compound is an ester and an aromatic solvent, gloves with excellent chemical resistance are necessary. Butyl rubber or Viton™ gloves are highly recommended for extended contact.[4][9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon any sign of contamination.[7][9] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection : A flame-retardant lab coat should be worn and kept fully buttoned.[5] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.

  • Footwear : Closed-toe shoes are a standard requirement in any laboratory setting and are essential when handling this chemical.[7]

Table 1: Recommended Glove Types for Handling Aromatic Esters

Glove MaterialProtection LevelRecommended Use
Butyl Rubber ExcellentIdeal for extended contact, offering high resistance to esters and ketones.[4][9]
Viton™ ExcellentProvides exceptional resistance to aromatic and chlorinated solvents.[4][9]
Nitrile GoodSuitable for incidental contact; provides good general chemical resistance but should be replaced promptly if exposed.[7]
Neoprene ModerateOffers moderate resistance and is compatible with many acids and oils.[7][9]
Operational Plans: From Handling to Disposal

A systematic workflow is crucial for minimizing risks throughout the experimental process. The following diagram illustrates the key stages of handling Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction Under Inert Atmosphere (if needed) handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate.

Step-by-Step Handling Procedures

  • Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed above. Verify that the chemical fume hood is operational and the sash is at the recommended height.

  • Aliquotting and Weighing : Conduct all weighing and transferring of the solid compound within the fume hood to prevent the inhalation of any dust particles.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions : For chemical reactions, use appropriate glassware and ensure the setup is secure. If the reaction is exothermic or produces gaseous byproducts, take additional precautions such as using a cooling bath and ensuring adequate venting within the fume hood.

  • Storage : Store Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

  • Inhalation : If inhaled, immediately move the individual to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[2][6][10]

  • Skin Contact : In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][6] Seek medical attention if irritation persists.[3]

  • Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[2][11] If present, remove contact lenses and continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[11]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Spill Response

  • Evacuate : If a significant spill occurs, evacuate the immediate area and alert others.

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain : For small spills, use an absorbent material compatible with the chemical to contain and soak up the spill.[12]

  • Clean : Carefully collect the absorbent material and any contaminated debris into a designated, sealable waste container.[12][13]

  • Decontaminate : Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse.[12]

  • Dispose : Label the waste container and dispose of it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[13]

Disposal Plan: Responsible Waste Management

Due to its fluorinated nature, Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate requires specialized disposal procedures.[14] Fluorinated organic compounds can be persistent in the environment and may require high-temperature incineration for complete destruction.[12][15]

Waste Segregation and Collection

  • Collect all waste containing Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate, including contaminated gloves, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.[12][13]

  • Do not mix this waste with other chemical waste streams unless approved by your institution's EHS office.[12]

  • Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[13]

Disposal Procedure

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[12][13] Provide them with a detailed description of the waste's contents.

The following diagram illustrates the decision-making process for the disposal of chemical waste.

start Chemical Waste Generated is_fluorinated Is the waste a fluorinated organic compound? start->is_fluorinated incineration High-Temperature Incineration via EHS is_fluorinated->incineration Yes other_waste Follow Standard EHS Protocol for the Specific Waste Stream is_fluorinated->other_waste No

Caption: Decision tree for the disposal of chemical waste, highlighting the procedure for fluorinated compounds.

By adhering to these safety protocols and operational plans, you can minimize the risks associated with handling Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate and ensure a safe and productive research environment.

References

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
  • Personal Protective Equipment (PPE) Standards. (n.d.). Certas Lubricant Solutions.
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University.
  • Personal Protective Equipment (PPE). (n.d.). University of California, Berkeley.
  • Safety Data Sheet. (2025, December 24). Sigma-Aldrich.
  • Methyl 2-amino-5-fluorobenzoate. (n.d.). PubChem.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Methyl 2-amino-5-fluorobenzoate SDS. (n.d.). ECHEMI.
  • methyl 2-(2-((2-aminoethyl)amino)-2-oxoethoxy)-5-fluorobenzoate. (n.d.). Shanghai Chemlin Biopharmaceutical Co., Ltd.
  • Safety Data Sheet. (2024, November 1). Aaronchem.
  • Safety Data Sheet. (2025, December 24). Fisher Scientific.
  • Safety Data Sheet. (2026, February 23). TCI Chemicals.
  • Safety Data Sheet. (n.d.). Merck.
  • Methyl 5-ethoxy-2-fluorobenzoate. (n.d.). ChemScene.
  • Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate. (n.d.). PubChem.
  • Methyl 2-(2-ethoxy-2-oxoethoxy)-5-methoxybenzoate - Hazard. (2025, October 15). US EPA.
  • Methyl 5-amino-2-fluorobenzoate. (n.d.). Sigma-Aldrich.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA.
  • Environmental Chemistry of Commercial Fluorinated Surfactants: Transport, Fate, and Source of Perfluoroalkyl Acid Contamination in the Environment. (2014, June 19). TSpace.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.